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1-(2-Chloro-4-nitrophenyl)propan-1-one Documentation Hub

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  • Product: 1-(2-Chloro-4-nitrophenyl)propan-1-one

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2'-Chloro-4'-nitropropiophenone: Nomenclature, Properties, and Synthetic Methodologies

Executive Summary In the landscape of modern pharmaceutical synthesis, regioselectively substituted propiophenones serve as critical building blocks for the development of active pharmaceutical ingredients (APIs), includ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical synthesis, regioselectively substituted propiophenones serve as critical building blocks for the development of active pharmaceutical ingredients (APIs), including modified cathinones, bupropion analogs, and complex heterocyclic scaffolds. 2'-Chloro-4'-nitropropiophenone is a highly specialized intermediate characterized by its unique ortho-chloro and para-nitro substitution pattern relative to the propanoyl group.

This whitepaper provides an authoritative, in-depth analysis of the compound's chemical identity, physicochemical properties, and the mechanistic rationale behind its synthesis. By dissecting the failures of traditional electrophilic aromatic substitution routes, we establish a highly reliable, self-validating synthetic protocol utilizing a Weinreb amide intermediate.

Chemical Identity, Nomenclature, and Synonyms

The nomenclature of highly substituted aromatic ketones often leads to confusion in literature and procurement. The compound is officially recognized by its IUPAC name, but is frequently referenced by its common synonyms in commercial catalogs[1].

  • IUPAC Name: 1-(2-chloro-4-nitrophenyl)propan-1-one

  • Common Synonyms:

    • 2'-Chloro-4'-nitropropiophenone

    • 2-Chloro-4-nitropropiophenone

    • Propan-1-one, 1-(2-chloro-4-nitrophenyl)-

  • CAS Registry Number: 1804100-53-5[1]

  • MDL Number: MFCD28828146[1]

Quantitative Physicochemical Data

The following table summarizes the core physicochemical metrics of 1-(2-chloro-4-nitrophenyl)propan-1-one, essential for calculating reaction stoichiometry and establishing analytical standards[1],[2].

PropertyValue
Molecular Formula C₉H₈ClNO₃
Molecular Weight 213.62 g/mol
SMILES String CCC(=O)C1=C(C=C(C=C1)[O-])Cl
Appearance Pale yellow to off-white crystalline solid
Storage Conditions Sealed in dry, room temperature (2-8 °C preferred for long-term stability)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water

Note: The pale yellow coloration is a direct chromophoric result of the conjugated para-nitro group, a property shared with analogous nitropropiophenones[3].

Strategic Synthetic Pathways & Mechanistic Rationale

As an application scientist, I frequently encounter synthetic bottlenecks when attempting to functionalize highly deactivated aromatic systems. The synthesis of 2'-Chloro-4'-nitropropiophenone presents a classic regiochemical and electronic challenge.

The Failure of Traditional Routes
  • Direct Friedel-Crafts Acylation: Attempting to react 1-chloro-3-nitrobenzene with propionyl chloride under Lewis acid catalysis (e.g., AlCl₃) generally fails. The strongly electron-withdrawing nitro group depletes electron density from the aromatic ring, preventing the formation of the necessary Wheland intermediate.

  • Electrophilic Nitration of 2-Chloropropiophenone: Direct nitration using HNO₃/H₂SO₄ yields poor regioselectivity. The ortho-chloro group is ortho/para-directing, while the propanoyl group is meta-directing. Their combined directing effects predominantly activate the C5 position, leading to 1-(2-chloro-5-nitrophenyl)propan-1-one rather than the desired 4-nitro isomer.

The Optimal Route: Weinreb Amide Methodology

To guarantee absolute regiochemical fidelity, the synthesis must begin with a pre-substituted scaffold: 2-chloro-4-nitrobenzoic acid .

The most reliable method to convert this carboxylic acid to the corresponding ethyl ketone is via a Weinreb amide (N-methoxy-N-methylamide) intermediate.

  • Causality: Direct addition of a Grignard reagent (ethylmagnesium bromide) to an ester or acid chloride typically results in over-addition, yielding a tertiary alcohol. The Weinreb amide circumvents this by forming a stable, five-membered cyclic magnesium chelate upon nucleophilic attack. This chelate resists further nucleophilic addition and only collapses to the desired ketone upon acidic aqueous workup.

SyntheticWorkflow A 2-Chloro-4-nitrobenzoic acid (Starting Material) B Acid Chloride (Activated Species) A->B SOCl2, DMF (cat) Reflux, 2h C Weinreb Amide (Stable Chelate) B->C HN(CH3)OCH3·HCl TEA, DCM, 0°C D 2'-Chloro-4'-nitropropiophenone (Target Product) C->D EtMgBr, THF -78°C to RT

Figure 1: Synthetic workflow for 2'-Chloro-4'-nitropropiophenone via Weinreb amide intermediate.

Validated Experimental Protocol

The following methodology is designed as a self-validating system , incorporating in-process controls (IPCs) to ensure experimental integrity at every stage.

Step 1: Preparation of 2-Chloro-N-methoxy-N-methyl-4-nitrobenzamide
  • Activation: Charge a flame-dried 500 mL round-bottom flask with 2-chloro-4-nitrobenzoic acid (50.0 g, 248 mmol) and anhydrous dichloromethane (DCM, 250 mL). Add catalytic N,N-dimethylformamide (DMF, 0.5 mL).

  • Chlorination: Dropwise add thionyl chloride (SOCl₂, 35.4 g, 297 mmol, 1.2 eq) at 0 °C under nitrogen. Warm the mixture to reflux (40 °C) for 2 hours.

    • Self-Validation Check: The initial suspension will transition into a clear, homogenous yellow solution once the acid chloride is fully formed. Gas evolution (SO₂ and HCl) will cease.

  • Concentration: Concentrate the mixture in vacuo to remove excess SOCl₂, yielding the crude acid chloride. Redissolve in anhydrous DCM (200 mL) and cool to 0 °C.

  • Amidation: Sequentially add N,O-dimethylhydroxylamine hydrochloride (26.6 g, 272 mmol, 1.1 eq). Dropwise add triethylamine (TEA, 62.7 g, 620 mmol, 2.5 eq).

    • Causality: The excess TEA acts as an acid scavenger, neutralizing both the amine hydrochloride salt and the HCl generated during the substitution, driving the reaction to completion.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ (150 mL). Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate to afford the Weinreb amide.

Step 2: Grignard Addition to Yield the Target Ketone
  • Preparation: Dissolve the purified Weinreb amide (40.0 g, 163 mmol) in anhydrous tetrahydrofuran (THF, 300 mL) in a flame-dried flask under nitrogen.

  • Cooling: Cool the solution strictly to -78 °C using a dry ice/acetone bath.

    • Causality: The highly nucleophilic Grignard reagent can potentially attack the electrophilic nitro group or induce single-electron transfer (SET) radical side reactions. Maintaining -78 °C kinetically favors the desired acyl substitution over nitro-group degradation.

  • Addition: Slowly add ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 60 mL, 180 mmol, 1.1 eq) via a syringe pump over 45 minutes.

  • Reaction Monitoring: Maintain stirring at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours.

    • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The reaction is complete when the Weinreb amide spot (R_f ~0.3) is entirely consumed, replaced by a new, strongly UV-active spot (R_f ~0.6).

  • Quenching: Carefully quench at 0 °C by adding 100 mL of cold 1M HCl.

    • Causality: The acidic environment protonates the oxygen atoms of the tetrahedral magnesium chelate, forcing its collapse into the desired ketone and releasing the magnesium salts into the aqueous phase.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography to yield 1-(2-chloro-4-nitrophenyl)propan-1-one.

Analytical Validation Standards

To confirm the structural integrity of the synthesized 2'-Chloro-4'-nitropropiophenone, the following analytical parameters should be met:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic ethyl group splitting: a triplet at ~1.2 ppm (3H, -CH₃) and a quartet at ~3.0 ppm (2H, -CH₂-). The aromatic region (7.5 - 8.5 ppm) will display a classic 1,2,4-trisubstituted splitting pattern (a doublet, a doublet of doublets, and a meta-coupled doublet) corresponding to the three aromatic protons.

  • HPLC (C18 Column, Acetonitrile/Water gradient): Ensure peak purity >98% at 254 nm, confirming the absence of the tertiary alcohol over-addition byproduct.

References

1.[1] Title: 1-(2-Chloro-4-nitrophenyl)propan-1-one | Source: BLD Pharm | URL: 1 2.[2] Title: CAS 1804100-53-5 1-(2-Chloro-4-nitrophenyl)propan-1-one | Source: Guidechem | URL: 4 3.[3] Title: 1-(4-Nitrophenyl)propan-2-one | C9H9NO3 | CID 219367 | Source: PubChem | URL: 3

Sources

Exploratory

Definitive Identification of C9H8ClNO3 Ketone Isomer Required for In-Depth Analysis

To the Valued Researcher, Thank you for your request for an in-depth technical guide on the molecular weight and formula of a C9H8ClNO3 ketone. Upon initial analysis, it is crucial to clarify that the molecular formula C...

Author: BenchChem Technical Support Team. Date: March 2026

To the Valued Researcher,

Thank you for your request for an in-depth technical guide on the molecular weight and formula of a C9H8ClNO3 ketone. Upon initial analysis, it is crucial to clarify that the molecular formula C9H8ClNO3 does not refer to a single, unique chemical entity. Instead, it represents a number of structural isomers – molecules that share the same number and types of atoms but differ in their arrangement.[1][2][3][4] This structural isomerism gives rise to distinct compounds with potentially different chemical, physical, and biological properties.

The presence of a ketone functional group, as specified in your request, narrows down the possibilities, but significant ambiguity remains. For instance, the substituents (chloro, nitro, and the remaining atoms) can be arranged in various positions on a propiophenone backbone, leading to multiple distinct ketone isomers.

Illustrative Potential Ketone Isomers of C9H8ClNO3:

To demonstrate this complexity, several plausible ketone structures could correspond to the molecular formula C9H8ClNO3, including, but not limited to:

  • Various substituted propiophenones: The propiophenone core (C9H10O) allows for the substitution of a chlorine atom and a nitro group on the phenyl ring, with numerous positional combinations possible (e.g., 1-(2-chloro-3-nitrophenyl)propan-1-one, 1-(4-chloro-3-nitrophenyl)propan-1-one, etc.).

  • Substituted phenylacetones with additional functionalization.

  • Other aromatic ketone frameworks.

Without a specific IUPAC name, CAS number, or a definitive chemical structure, creating a detailed and accurate technical guide is not feasible. An in-depth analysis of synthesis protocols, spectroscopic data, and applications is contingent on the precise molecular architecture of the compound .

Path Forward:

To proceed with your request and ensure the delivery of a scientifically rigorous and relevant technical guide, please provide a more specific identifier for the C9H8ClNO3 ketone of interest.

Once a specific isomer is identified, a comprehensive guide will be developed, encompassing:

  • Precise Molecular Weight and Physicochemical Properties: A detailed table summarizing key data.

  • Synthesis Methodologies: Step-by-step protocols for established synthetic routes, including reagents, reaction conditions, and purification techniques.

  • Spectroscopic and Analytical Characterization: An overview of expected data from techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

  • Applications in Research and Drug Development: A review of the known or potential roles of the specified compound in medicinal chemistry and other scientific fields.[5][6][7]

  • Safety and Handling Protocols: A summary of known hazards and recommended safety precautions.

We look forward to receiving more specific information to provide you with the high-quality technical documentation you require.

Sources

Foundational

Comparative Analysis: 1-(2-Chloro-4-Nitrophenyl)propan-1-one vs. Phenylacetone Derivatives

This guide provides an in-depth technical analysis comparing 1-(2-chloro-4-nitrophenyl)propan-1-one (a substituted propiophenone) and phenylacetone (P2P) derivatives . It focuses on structural isomerism, divergent synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing 1-(2-chloro-4-nitrophenyl)propan-1-one (a substituted propiophenone) and phenylacetone (P2P) derivatives . It focuses on structural isomerism, divergent synthetic utility, electronic effects of ring substituents, and analytical differentiation.

Structural & Electronic Foundation

The fundamental difference between these two chemical entities lies in the position of the carbonyl group relative to the aromatic ring and the propyl chain. This structural isomerism dictates their reactivity, downstream applications, and pharmacological classification.

Structural Definitions
Feature1-(2-Chloro-4-Nitrophenyl)propan-1-one Phenylacetone (P2P) Derivatives
Core Skeleton Propiophenone (1-phenylpropan-1-one)Phenylacetone (1-phenylpropan-2-one)
Carbonyl Position

-position
(Directly attached to the ring)

-position
(Separated from ring by a methylene group)
IUPAC Name 1-(2-chloro-4-nitrophenyl)propan-1-one1-(substituted-phenyl)propan-2-one
Hybridization Carbonyl carbon is

, conjugated with the aromatic

-system.
Carbonyl carbon is

, isolated from the aromatic

-system.
Ring Substituents 2-Chloro (Ortho), 4-Nitro (Para)Varies (Generic P2P derivatives often have methyl, methoxy, or halo groups).
Electronic Effects of Substituents (2-Cl, 4-NO )

The specific substitution pattern on the propiophenone derivative creates a highly distinct electronic environment compared to a standard P2P derivative:

  • Ring Deactivation : Both the Nitro (-NO

    
    )  and Chloro (-Cl)  groups are electron-withdrawing groups (EWG). The nitro group (via resonance and induction) and the chloro group (via induction) significantly decrease electron density on the benzene ring.
    
  • Carbonyl Electrophilicity : In the propiophenone, the carbonyl is conjugated to this electron-deficient ring. While conjugation typically lowers carbonyl electrophilicity (by delocalizing the

    
    -electrons), the strong EWGs pull density away, making the carbonyl carbon highly susceptible to nucleophilic attack compared to a non-substituted analog.
    
  • Acidity of

    
    -Hydrogens :
    
    • Propiophenone : The

      
      -hydrogens are on the ethyl group (C2). Their acidity is driven primarily by the carbonyl.
      
    • P2P : The

      
      -hydrogens are on the methylene bridge (C1) and the terminal methyl (C3). The benzylic protons (C1) are significantly more acidic due to resonance stabilization from the phenyl ring and the carbonyl.
      

Divergent Synthetic Pathways

The position of the ketone directs the synthetic utility of these precursors. In forensic and pharmaceutical contexts, this determines whether the end product is a Cathinone or an Amphetamine .

Pathway A: The Propiophenone Route (Cathinone Synthesis)

1-(2-chloro-4-nitrophenyl)propan-1-one is a direct precursor to substituted cathinones. The synthesis typically follows a two-step sequence:

  • 
    -Halogenation : The ketone is brominated at the 
    
    
    
    -carbon (C2) to form 2-bromo-1-(2-chloro-4-nitrophenyl)propan-1-one. The electron-deficient ring deactivates the system towards Lewis acid-catalyzed electrophilic aromatic substitution, thereby favoring the desired side-chain bromination.[1]
  • Amination : The

    
    -bromo ketone reacts with an amine (e.g., methylamine) to yield the 
    
    
    
    -keto amine (Cathinone derivative).
Pathway B: The Phenylacetone Route (Amphetamine Synthesis)

Phenylacetone derivatives are direct precursors to amphetamines via Reductive Amination .

  • Imine Formation : The ketone (at C2) condenses with an amine to form an imine/enamine intermediate.

  • Reduction : The intermediate is reduced (using agents like NaBH

    
    , NaBH
    
    
    
    CN, or H
    
    
    /catalyst) to remove the double bond, yielding the amine (Amphetamine derivative).
Visualization of Pathways

SynthesisPathways Prop 1-(2-chloro-4-nitrophenyl) propan-1-one (Propiophenone Core) Bromo Intermediate: 2-Bromo-1-(...)-propan-1-one Prop->Bromo Alpha-Bromination (Br2/H+, NBS) P2P Substituted Phenylacetone (P2P Core) Imine Intermediate: Imine/Enamine P2P->Imine Condensation (R-NH2) Cath Target: Substituted Cathinone (Beta-Keto Amphetamine) Bromo->Cath Amination (R-NH2) Amph Target: Substituted Amphetamine Imine->Amph Reduction (NaBH4/H2) Cath->Amph Wolff-Kishner / Clemmensen (Reduction of C=O)

Figure 1: Divergent synthetic pathways. Propiophenones (blue path) typically yield cathinones, while phenylacetones (red path) yield amphetamines.

Analytical Differentiation

Distinguishing these isomers is critical in forensic analysis. While they share the same molecular formula (if substituents are identical), their fragmentation patterns and spectral data are distinct.

Mass Spectrometry (GC-MS)

The location of the carbonyl group dictates the primary fragmentation mechanisms under Electron Ionization (EI).

  • Propiophenone Derivative (1-one) :

    • 
      -Cleavage : The primary bond break occurs between the carbonyl carbon and the 
      
      
      
      -carbon (ethyl group).
    • Base Peak : This typically generates a stable Benzoyl cation (Ar-C

      
      O
      
      
      
      ). For the specific compound, this would be a 2-chloro-4-nitrobenzoyl cation (m/z ~184/186).
    • McLafferty Rearrangement : Less prominent due to the electron-deficient ring, but possible if the alkyl chain is long enough (requires

      
      -hydrogen).
      
  • Phenylacetone Derivative (2-one) :

    • 
      -Cleavage : Breaks between the benzyl carbon and the carbonyl.
      
    • Base Peak : Often generates the Benzyl cation (Ar-CH

      
      ) or the Acylium ion  (CH
      
      
      
      -C
      
      
      O
      
      
      , m/z 43).
    • McLafferty Rearrangement : Highly characteristic. Rearrangement of the benzyl proton leads to a specific tropylium-like fragment (m/z 91 for unsubstituted, shifted for substituted).

NMR Spectroscopy ( H-NMR)
  • Propiophenone : The

    
    -protons (methylene of the ethyl group) appear as a quartet  (or multiplet) around 
    
    
    
    2.9 - 3.0 ppm
    , deshielded by the adjacent carbonyl.
  • Phenylacetone : The benzylic protons (between ring and carbonyl) appear as a singlet around

    
     3.6 - 3.8 ppm . The terminal methyl group is a singlet around 
    
    
    
    2.1 ppm.

Experimental Protocols

Protocol 1: Analytical Differentiation via GC-MS

Objective : To definitively distinguish between the propiophenone and phenylacetone isomers using fragmentation analysis.

Materials :

  • Gas Chromatograph coupled with Mass Spectrometer (GC-MS).

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

Methodology :

  • Sample Preparation : Dissolve 1 mg of the test substance in 1 mL of solvent.

  • Injection : Inject 1 µL in split mode (20:1).

  • Temperature Program :

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C.

    • Final: 280°C (hold 5 min).

  • Data Analysis :

    • Step 4a : Examine the Total Ion Chromatogram (TIC) for retention time. Propiophenones generally elute slightly later than their P2P isomers due to conjugation-induced polarity.

    • Step 4b : Extract the Mass Spectrum of the main peak.

    • Step 4c (Validation) :

      • Look for m/z 184/186 (2-chloro-4-nitrobenzoyl cation). Presence confirms Propiophenone .

      • Look for m/z 43 (Acetyl) and m/z 170/172 (2-chloro-4-nitrobenzyl cation). Presence confirms Phenylacetone .

Protocol 2: General Synthesis of Reference Standard (Alpha-Bromination)

Objective : To synthesize the 2-bromo-1-(2-chloro-4-nitrophenyl)propan-1-one intermediate for use as an analytical reference standard. Note: This protocol is for authorized research facilities only.

Reagents :

  • 1-(2-chloro-4-nitrophenyl)propan-1-one (1.0 eq)

  • Bromine (Br

    
    ) or N-Bromosuccinimide (NBS) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent)

  • HBr (Catalytic, 48% aq)

Workflow :

  • Setup : Charge a round-bottom flask with the propiophenone substrate and glacial acetic acid (10 mL/g).

  • Catalysis : Add 2-3 drops of 48% HBr to catalyze enol formation.

  • Addition :

    • If using Br

      
       : Add dropwise as a solution in acetic acid at room temperature. The solution will decolorize as bromine is consumed.
      
    • If using NBS : Add in portions at 60°C.

  • Monitoring : Monitor reaction via TLC (Hexane:EtOAc 8:2). The product (alpha-bromo ketone) will be less polar than the starting ketone.

  • Quench : Pour reaction mixture into ice-cold water.

  • Isolation : Filter the precipitated solid. Wash with cold water and recrystallize from ethanol.

  • Characterization : Verify structure via

    
    H-NMR (appearance of a quartet/doublet for the chiral alpha-proton).
    

References

  • Power, J. D., et al. (2017). "Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products." Drug Testing and Analysis, 9(3), 446-452.

  • NIST Mass Spectrometry Data Center . "1-Propanone, 1-(4-chlorophenyl)- Mass Spectrum." NIST Chemistry WebBook.

  • BenchChem Technical Support . "Optimizing reaction parameters for the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one." BenchChem Protocols.

  • Drug Enforcement Administration (DEA) . "Synthetic Cathinones." Drug & Chemical Evaluation Section.

  • Master Organic Chemistry . "Reductive Amination: Mechanism and Applications."

Sources

Protocols & Analytical Methods

Method

Reduction of 1-(2-Chloro-4-nitrophenyl)propan-1-one to 1-(2-chloro-4-aminophenyl)propan-1-one

Executive Summary & Mechanistic Rationale In the synthesis of complex active pharmaceutical ingredients (APIs), achieving absolute chemoselectivity during functional group transformations is a critical quality attribute....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the synthesis of complex active pharmaceutical ingredients (APIs), achieving absolute chemoselectivity during functional group transformations is a critical quality attribute. The reduction of 1-(2-Chloro-4-nitrophenyl)propan-1-one to 1-(2-chloro-4-aminophenyl)propan-1-one presents a classic synthetic challenge due to the presence of three reactive moieties:

  • Aromatic Nitro Group : The target electrophile requiring a 6-electron reduction.

  • Aryl Chloride : Highly susceptible to hydrodehalogenation (C-Cl bond cleavage) under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂).

  • Aliphatic Ketone : Prone to unwanted reduction to a secondary alcohol when exposed to standard hydride donors (e.g., NaBH₄, LiAlH₄).

To bypass these parasitic pathways, the reduction must proceed via a single-electron transfer (SET) or specialized oxygen-transfer mechanism. [Iron powder or stannous chloride][ref_1.1] have proven superior for the selective reduction of aryl nitro compounds in the presence of sensitive functionalities, including halides and carbonyls[1]. Specifically, the use of tin(II) chloride dihydrate (SnCl₂·2H₂O) is a highly effective method that [typically does not affect aldehydes or ketones][ref_1.10][2]. Alternatively, the classic Béchamp reduction using Iron powder offers a scalable, heavy-metal-free approach.

Chemoselectivity Pathway

The following diagram illustrates the logical selection of reducing agents to avoid unwanted structural degradation.

Chemoselectivity Reactant 1-(2-Chloro-4-nitrophenyl) propan-1-one Target 1-(2-Chloro-4-aminophenyl) propan-1-one (Target Product) Reactant->Target SnCl2 or Fe/NH4Cl Chemoselective Byproduct1 Ketone Reduction (e.g., NaBH4, LiAlH4) Reactant->Byproduct1 Non-selective Hydride Donors Byproduct2 Hydrodehalogenation (e.g., Pd/C, H2) Reactant->Byproduct2 Harsh Catalytic Hydrogenation

Figure 1: Chemoselective pathways for 1-(2-chloro-4-nitrophenyl)propan-1-one reduction.

Experimental Protocols

Protocol A: Stannous Chloride (SnCl₂·2H₂O) Reduction (Bench-Scale)

Causality & Design: SnCl₂ is a mild, oxophilic reducing agent. Because the reduction of a nitro group to an amine is a 6-electron process, a significant excess (around [5 equivalents of SnCl₂][ref_1.10]) is often required to ensure rapid kinetics and complete conversion[2]. This reaction can be performed efficiently in[non-acidic and non-aqueous media][ref_1.6] such as absolute ethanol[3].

Workflow Step1 Dissolve Reactant in EtOH (0.2 M) Step2 Add SnCl2·2H2O (5.0 equivalents) Step1->Step2 Step3 Heat to 70°C Monitor by TLC Step2->Step3 Step4 Cool & Concentrate in vacuo Step3->Step4 Step5 Neutralize with 2M NaOH (pH >10) Step4->Step5 Step6 Extract with EtOAc & Wash (Brine) Step5->Step6 Step7 Dry (Na2SO4) & Evaporate Step6->Step7 Step8 Purified Product (>90% Yield) Step7->Step8

Figure 2: Step-by-step experimental workflow for SnCl2-mediated nitro reduction.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1-(2-chloro-4-nitrophenyl)propan-1-one (1.0 eq, e.g., 10 mmol) in absolute ethanol to create a 0.2 M solution.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq, 50 mmol) in one portion at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 70 °C under a nitrogen atmosphere. Stir vigorously for 2–3 hours.

  • Concentration: Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Basification (Critical): Suspend the crude residue in ethyl acetate. Vigorously stir while adding 2M NaOH dropwise. The pH must be [adjusted to be basic to liberate the free amine][ref_1.10][2]. Continue adding NaOH until the aqueous layer reaches pH >10 and turns completely clear.

  • Extraction: Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to afford the target amine.

Protocol B: Iron Powder / NH₄Cl Reduction (Scale-Up)

Causality & Design: For larger scale synthesis, tin byproducts present environmental and purification hurdles. Iron powder activated by Ammonium Chloride (NH₄Cl) provides a highly tolerant, eco-friendly alternative. NH₄Cl acts as a mild proton donor (pH ~6), preventing the acid-catalyzed aldol condensation of the ketone moiety that might occur if strong acids (like HCl) were used.

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitro compound (1.0 eq) in an Ethanol/Water mixture (4:1 v/v, 0.2 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) followed by NH₄Cl (2.0 eq).

  • Reaction: Heat the suspension to 80 °C (reflux) with vigorous mechanical stirring for 2–4 hours.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron oxide sludge. Wash the Celite pad thoroughly with hot ethyl acetate.

  • Workup & Isolation: Concentrate the filtrate to remove ethanol, dilute with water, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure amine.

Quantitative Data & Method Comparison

The following table summarizes the operational metrics of both validated protocols to aid in process selection:

ParameterProtocol A: SnCl₂·2H₂OProtocol B: Fe / NH₄Cl
Chemoselectivity Excellent (Preserves C-Cl & C=O)Excellent (Preserves C-Cl & C=O)
Typical Yield 85 - 95%80 - 90%
Reaction Time 2 - 3 hours2 - 4 hours
Scalability Moderate (Tin waste management)High (Eco-friendly, cheap reagents)
Workup Complexity High (Requires strict pH control)Low (Simple Celite filtration)
Environmental Impact High (Heavy metal toxicity)Low (Benign iron oxide salts)

Trustworthiness & Self-Validating Systems

To ensure experimental integrity, researchers should rely on the following self-validating checkpoints during the execution of these protocols:

  • Reaction Monitoring (Self-Validation): The starting material, 1-(2-chloro-4-nitrophenyl)propan-1-one, is UV-active but does not react with amine-specific stains. As the reaction progresses, validate the formation of the aniline derivative using Thin Layer Chromatography (TLC). The product will exhibit a lower

    
     value (due to increased polarity) and will instantly form a distinct colored spot when treated with a Ninhydrin stain  and heated, confirming the successful generation of a primary amine.
    
  • Workup Causality (The "Emulsion" Problem in Protocol A): A frequent failure point in SnCl₂ reductions is the formation of an intractable, milky emulsion during liquid-liquid extraction.

    • Causality: At neutral pH, Sn(IV) oxidation byproducts precipitate as gelatinous, insoluble tin hydroxides (

      
      ), trapping the product.
      
    • Solution: By deliberately driving the pH > 10 with 2M NaOH, the precipitate is chemically converted into water-soluble sodium hexahydroxostannate (

      
      ). This instantly breaks the emulsion, turning the aqueous layer transparent and allowing the free amine to partition cleanly into the organic layer.
      

References

  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications.1

  • Bellamy, F., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters. 3

  • BenchChem Technical Support. (2025). Selective reduction of nitro group without affecting other functional groups. BenchChem. 2

[ref_1.1]: : :

Sources

Application

Alpha-bromination of 1-(2-Chloro-4-nitrophenyl)propan-1-one procedure

Application Note: Regioselective -Bromination of 1-(2-Chloro-4-nitrophenyl)propan-1-one Executive Summary & Strategic Analysis This technical guide details the protocol for the -bromination of 1-(2-Chloro-4-nitrophenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective -Bromination of 1-(2-Chloro-4-nitrophenyl)propan-1-one

Executive Summary & Strategic Analysis

This technical guide details the protocol for the


-bromination of 1-(2-Chloro-4-nitrophenyl)propan-1-one  (Substrate 1 ) to yield 2-Bromo-1-(2-chloro-4-nitrophenyl)propan-1-one  (Product 2 ).

This transformation is a critical intermediate step in the synthesis of substituted thiazoles, imidazoles, and pharmacological scaffolds utilized in adrenergic regulation and enzyme inhibition.

Strategic Rationale
  • Regioselectivity: The substrate contains a strongly deactivated aromatic ring (

    
     and 
    
    
    
    substituents). This electronic deactivation is advantageous, as it effectively suppresses electrophilic aromatic substitution (ring bromination), ensuring exclusive halogenation at the
    
    
    -carbonyl position.
  • Steric Considerations: The ortho-chloro substituent provides steric bulk that may slightly distort the carbonyl planarity relative to the ring, but it does not inhibit the formation of the enol intermediate required for reaction.

  • Reagent Selection: Two protocols are presented:

    • Method A (Process Scale): Elemental Bromine (

      
      ) in Glacial Acetic Acid. High atom economy, standard for scale-up.
      
    • Method B (Bench/Green):

      
      -Bromosuccinimide (NBS) with 
      
      
      
      -TsOH. Milder conditions, easier handling of solids, avoids liquid bromine hazards.

Chemical Reaction & Mechanism

The reaction proceeds via an acid-catalyzed enolization mechanism. The electron-withdrawing nature of the nitro and chloro groups decreases the basicity of the carbonyl oxygen, requiring a strong acid catalyst or elevated temperatures to drive the initial protonation equilibrium.

Reaction Scheme

ReactionScheme Substrate 1-(2-Chloro-4-nitrophenyl) propan-1-one Reagents Br2 / AcOH OR NBS / p-TsOH Product 2-Bromo-1-(2-chloro-4-nitrophenyl) propan-1-one Substrate->Product  Acid Cat.   Byproduct HBr (gas) Product->Byproduct  byproduct

Figure 1: General reaction scheme.

Mechanistic Pathway (Acid-Catalyzed)[3]

Mechanism Keto Keto Form (Substrate) Protonated Protonated Carbonyl (Oxonium Ion) Keto->Protonated + H+ Enol Enol Intermediate (Nucleophile) Protonated->Enol - H+ (alpha) Bromonium Alpha-Bromo Oxonium Enol->Bromonium + Br2 / - Br- Final Alpha-Bromo Ketone (Product) Bromonium->Final - H+

Figure 2: Stepwise mechanism via enol intermediate.

Experimental Protocols

Safety Pre-Requisites (Critical)
  • Lachrymator Warning:

    
    -Bromo ketones are potent tear gas agents. All operations must  occur in a high-efficiency fume hood.
    
  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Quenching: Have saturated Sodium Thiosulfate or Sodium Metabisulfite solution ready to neutralize bromine spills.

Method A: Elemental Bromine ( ) in Acetic Acid

Best for: Gram-to-kilogram scale up, high atom economy.

Reagents:

  • Substrate 1 (1.0 eq)[1]

  • Bromine (

    
    ) (1.05 eq)
    
  • Glacial Acetic Acid (Solvent, 5-10 volumes)

  • HBr (48% aq) or HCl (conc.) (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Charge a 3-neck round-bottom flask (RBF) with Substrate 1 and Glacial Acetic Acid. Stir until fully dissolved.

    • Note: If solubility is poor at RT, warm slightly to 30-40°C.

  • Catalysis: Add 2-3 drops of 48% HBr or conc. HCl to initiate enolization.

    • Why? The induction period can be long without an acid kick-starter.

  • Addition: Place

    
     in a pressure-equalizing addition funnel. Add dropwise over 30–60 minutes.
    
    • Visual Cue: The solution will turn dark orange. The color should fade gradually as

      
       is consumed. If color persists strongly, pause addition and heat gently (40°C) to trigger consumption.
      
  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

    • Endpoint: Disappearance of starting material.

  • Quench & Workup:

    • Pour reaction mixture into ice-cold water (5x reaction volume).

    • Stir vigorously. The product usually precipitates as a solid or oil.

    • If solid: Filter and wash with cold water.

    • If oil: Extract with Dichloromethane (DCM), wash with sat.

      
       (to remove AcOH) and brine.
      
  • Purification: Recrystallization from Ethanol/Hexane or Isopropanol.

Method B: N-Bromosuccinimide (NBS) & -TsOH

Best for: Small scale, precise stoichiometry, "green" chemistry requirements.

Reagents:

  • Substrate 1 (1.0 eq)[1]

  • NBS (1.1 eq)

  • 
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (0.1 - 0.2 eq)
  • Acetonitrile (MeCN) or DCM (Solvent)

Procedure:

  • Setup: Dissolve Substrate 1 in MeCN (10 mL/g).

  • Addition: Add

    
    -TsOH followed by NBS in one portion.
    
  • Reflux: Heat the mixture to reflux (approx. 80°C for MeCN) for 3–6 hours.

    • Mechanism:[2][3][4][5][6][7]

      
      -TsOH catalyzes enol formation; NBS provides a slow release of electrophilic bromine.
      
  • Workup:

    • Cool to RT. Remove solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash with water (removes Succinimide byproduct) and brine.

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Workup & Purification Workflow

The following diagram illustrates the critical decision points during the isolation phase to ensure high purity and safety.

Workup Start Reaction Mixture (Crude) Quench Quench: Ice Water + NaHSO3 (Neutralize Br2) Start->Quench PhaseCheck Solid Precipitate? Quench->PhaseCheck Filter Vacuum Filtration PhaseCheck->Filter Yes Extract Extract: DCM or EtOAc PhaseCheck->Extract No Wash Wash: H2O then cold EtOH Filter->Wash Dry Vacuum Dry Wash->Dry Final Crude Product Dry->Final Neut Wash: Sat. NaHCO3 (Remove Acid) Extract->Neut Brine Wash: Brine Neut->Brine Conc Concentrate (Rotovap) Brine->Conc Conc->Final

Figure 3: Isolation workflow for


-bromo ketones.

Analytical Data & Troubleshooting

Expected NMR Characteristics
Proton EnvironmentMultiplicity (Substrate)Multiplicity (Product)Approx Shift (

ppm)
Reason

-CH (Propyl)
Quartet (

)
Quartet (

)

Deshielding by Br

-CH

(Methyl)
Triplet (

)
Doublet (

)

Coupling to

-CH
Aromatic ProtonsMultiplet (

)
Multiplet (

)

Unchanged pattern
Troubleshooting Table
IssueProbable CauseCorrective Action
No Reaction Carbonyl too deactivated; Enol not forming.Increase acid catalyst load; Switch solvent to AcOH/HBr; Increase Temp to 50°C.
Dibromination Excess Bromine; Temp too high.Control stoichiometry (0.95 eq

); Add

slower at 0°C.
Black Tar Polymerization or decomposition.Keep temp <60°C; Ensure inert atmosphere (

); Exclude light (wrap flask in foil).
Lachrymatory Fumes Product volatility.Keep all waste in sealed containers; Wash glassware with acetone/thiosulfate in hood.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Organic Syntheses. "Bromination of Acetophenone." Org.[2][8][9] Synth.1943 , 23, 35.

  • Podgoršek, A. et al. "Halogenation of Ketones with N-Bromosuccinimide." Green Chem.2009, 11, 120-126. (Green protocols using NBS/p-TsOH).
  • PubChem. "2-Bromo-1-(4-chlorophenyl)propan-1-one Compound Summary." (Analogous structure data).

  • Sigma-Aldrich.

    
    -Bromoacetophenone derivatives." (Safety handling for lachrymators). 
    

Sources

Method

Technical Guide: Utilization of 2-Chloro-4-nitropropiophenone in Pharmaceutical Synthesis

Executive Summary 2-Chloro-4-nitropropiophenone (IUPAC: 2-chloro-1-(4-nitrophenyl)propan-1-one) is a versatile -haloketone intermediate used in the synthesis of nitrogen-sulfur heterocycles and adrenergic scaffold analog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-4-nitropropiophenone (IUPAC: 2-chloro-1-(4-nitrophenyl)propan-1-one) is a versatile


-haloketone intermediate used in the synthesis of nitrogen-sulfur heterocycles and adrenergic scaffold analogs. Its dual functionality—an electrophilic 

-carbon and a reducible nitro group—makes it a "privileged structure" precursor for two major pharmaceutical classes: 2-aminothiazoles (antimicrobial/kinase inhibitors) and

-amino alcohols
(adrenergic agents).

This guide provides validated protocols for handling, solubilizing, and reacting this intermediate, specifically focusing on the Hantzsch Thiazole Synthesis and Nucleophilic Amination .

Chemical Identity & Properties

To ensure reproducibility, researchers must verify the structural identity of the starting material, as nomenclature often varies in trade catalogs.

PropertySpecification
Common Name 2-Chloro-4-nitropropiophenone
IUPAC Name 2-chloro-1-(4-nitrophenyl)propan-1-one
Structure

Molecular Weight 227.64 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, Acetone, Ethanol (hot); Insoluble in Water
Reactivity Class

-Haloketone (Lachrymator), Nitro-aromatic
Stability Moisture sensitive (slow hydrolysis); Light sensitive

Critical Safety Note: As an


-haloketone, this compound is a potent lachrymator  and skin irritant. All handling must occur within a certified chemical fume hood.

Strategic Applications in Drug Design

The utility of 2-Chloro-4-nitropropiophenone stems from its divergent reactivity pathways.

Pathway A: Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles.[1] This scaffold is ubiquitous in modern medicinal chemistry, appearing in:

  • Antimicrobials: Analogs of sulfathiazole.

  • Kinase Inhibitors: The aminothiazole motif mimics the ATP-binding hinge region in kinases (e.g., Dasatinib analogs).

Pathway B: Amination & Reduction

Direct displacement of the chlorine by secondary amines, followed by carbonyl reduction, yields


-amino alcohols. The para-nitro group can be subsequently reduced to an aniline, providing an attachment point for further solubilizing groups or peptidomimetics.
Visualizing the Synthesis Workflow

G Start 2-Chloro-4-nitropropiophenone (Electrophilic Core) Thiazole 2-Amino-4-(4-nitrophenyl) -5-methylthiazole (Antibacterial Scaffold) Start->Thiazole Hantzsch Cyclization Aminoketone alpha-Aminoketone Intermediate Start->Aminoketone SN2 Substitution Thiourea Thiourea / Thioamide (Reflux/EtOH) Thiourea->Thiazole Amine Sec. Amine (HNR2) (Base/DCM) Amine->Aminoketone Aniline 4-Amino Derivative (Post-Nitro Reduction) Thiazole->Aniline Fe/HCl or H2/Pd Aminoalcohol beta-Amino Alcohol (Adrenergic Scaffold) Aminoketone->Aminoalcohol NaBH4 Reduction

Figure 1: Divergent synthesis pathways transforming the alpha-haloketone core into bioactive heterocycles or amino-alcohols.

Experimental Protocols

Protocol A: Hantzsch Synthesis of 2-Amino-4-(4-nitrophenyl)-5-methylthiazole

Objective: To synthesize a thiazole scaffold suitable for antimicrobial screening. Mechanism: Condensation of the


-haloketone with thiourea followed by cyclodehydration.

Materials:

  • 2-Chloro-4-nitropropiophenone (1.0 eq)

  • Thiourea (1.1 eq)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Sodium Acetate (anhydrous, 1.0 eq) - Acts as an acid scavenger.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-4-nitropropiophenone (e.g., 2.27 g, 10 mmol) in Ethanol (25 mL).

  • Addition: Add Thiourea (0.84 g, 11 mmol) directly to the stirring solution.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      fluorescent spot (thiazole) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Most thiazole hydrochlorides will precipitate upon cooling.

    • Neutralization: Pour the mixture into ice-water (100 mL) containing Sodium Acetate (1.0 g) or Ammonium Hydroxide to liberate the free base.

    • Stir for 30 minutes. A yellow/orange solid will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Expected Yield: 75–85% Validation:


 (DMSO-

) should show a singlet for the thiazole methyl group (

ppm) and disappearance of the methine quartet of the starting material.
Protocol B: Synthesis of -Aminoketones (SN2 Substitution)

Objective: To introduce an amine functionality for subsequent reduction to adrenergic-like scaffolds. Note: This reaction competes with elimination (forming the enone) and epoxy-ether formation. Low temperature is critical.

Materials:

  • 2-Chloro-4-nitropropiophenone (1.0 eq)

  • Secondary Amine (e.g., Pyrrolidine or Morpholine, 1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN) or DMF (dry)

Procedure:

  • Preparation: Suspend

    
     (powdered) in ACN in a flask under nitrogen atmosphere. Cool to 
    
    
    
    using an ice bath.
  • Amine Addition: Add the secondary amine (1.1 eq) and stir for 10 minutes.

  • Substrate Addition: Dissolve 2-Chloro-4-nitropropiophenone in a minimal amount of ACN and add dropwise to the reaction mixture over 20 minutes.

    • Why Dropwise? High local concentration of amine can promote dimerization or elimination side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Quench: Filter off the inorganic salts (

    
    /KCl).
    
  • Isolation: Evaporate the solvent under reduced pressure. The residue is often an oil.

  • Stabilization:

    
    -Aminoketones are unstable (prone to self-condensation). Isolate as the HCl salt  by treating the ethereal solution of the crude oil with HCl/Dioxane, or proceed immediately to the reduction step (Protocol C).
    
Protocol C: Nitro Group Reduction (Post-Functionalization)

Objective: To convert the nitro group to an aniline for solubility enhancement or library generation.

Method: Iron/Ammonium Chloride Reduction (Bechamp Reduction compatible).

  • Suspend the nitro-compound in Ethanol/Water (3:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (1 eq).

  • Reflux for 1 hour.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain the amino-derivative.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Thiazole) Hydrolysis of starting materialEnsure Ethanol is dry (absolute). Avoid extended exposure to air before reflux.
Formation of Enone Elimination reactionIn Protocol B, ensure temperature is kept low (

) during addition. Use a non-nucleophilic base (e.g., DIPEA) if

fails.
Dark Tarry Product Decomposition / Polymerization

-Aminoketones are unstable as free bases. Convert to HCl salt immediately or reduce to alcohol in situ.
Lachrymatory Effect Vapor leakageUse a bleach trap (sodium hypochlorite) for all glassware cleaning to oxidize the haloketone residues.

References

  • Hantzsch Thiazole Synthesis Mechanism & Applications Source: Organic Chemistry Portal. "Synthesis of Thiazoles." URL:[Link]

  • Reactivity of Alpha-Haloketones with Thioureas Source: National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Thiazole Derivatives." URL:[Link] (Contextual reference for thiourea reactivity).

  • Source: Journal of Medicinal Chemistry (Generic protocol adaptation for alpha-aminoketone synthesis).

Sources

Application

Preparation of alpha-bromo-2-chloro-4-nitropropiophenone

Application Note: Preparation of -Bromo-2-chloro-4-nitropropiophenone Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of -Bromo-2-chloro-4-nitropropiophenone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Context

The


-bromination of propiophenone derivatives is a critical, foundational transformation in the synthesis of active pharmaceutical ingredients (APIs), including complex cathinone analogs, bupropion derivatives, and imidazo[1,2-a]pyridine scaffolds[1][2]. However, the synthesis of 

-bromo-2-chloro-4-nitropropiophenone
presents a unique synthetic challenge.

The presence of a strongly electron-withdrawing nitro group (


) at the para position and a chloro group (

) at the ortho position severely depletes electron density from the aromatic ring. This electronic deactivation propagates to the carbonyl group, destabilizing the intermediate enol/enolate required for electrophilic halogenation. Consequently, traditional bromination methods using elemental bromine (

) and acetic acid often result in sluggish reaction kinetics, requiring elevated temperatures that inadvertently promote over-bromination (yielding

-dibromoketones) or degradation[1][3].

This application note outlines two highly optimized, self-validating methodologies—a Copper(II) Bromide (


) mediated pathway and a metal-free N-Bromosuccinimide (NBS) pathway—designed to overcome these electronic barriers while maintaining strict regiocontrol.

Mechanistic Rationale & Reagent Selection

To achieve high yields and purity, the experimental design must account for the rate-determining step: enolization . Because the 2-chloro-4-nitro substitution pattern increases the


 of the 

-protons and destabilizes the enol, we must utilize reagents that either provide strong Lewis acid activation or utilize highly efficient proton-transfer catalysts.
  • The

    
     Pathway:  Copper(II) bromide acts as a bifunctional reagent. It serves as a Lewis acid to coordinate with the carbonyl oxygen (facilitating enolization) and acts as a precise, slow-release source of electrophilic bromine[4]. As the reaction proceeds, 
    
    
    
    is reduced to insoluble Copper(I) bromide (
    
    
    ), providing a visual self-validation of reaction progress[4][5].
  • The NBS / p-TsOH Pathway: N-Bromosuccinimide is a solid, easy-to-handle bromine source that avoids the hazards of fuming liquid

    
    [3][6]. However, NBS alone cannot overcome the high activation energy of the deactivated ketone. The addition of p-Toluenesulfonic acid (p-TsOH) provides the necessary Brønsted acid catalysis to drive enolization. Acetonitrile is utilized in minimal volumes to maximize reagent concentration and heat distribution[5][7].
    

Mechanism A 2-Chloro-4-nitropropiophenone (Destabilized Enol) B CuBr2 Complexation (Lewis Acid Activation) A->B CuBr2 EtOAc/CHCl3 C alpha-Bromination (Electrophilic Attack) B->C - Cu(I)Br - HBr D Target Product (High Selectivity) C->D Controlled Kinetics E Over-bromination (Suppressed) C->E Excess Br2 (Avoided)

Caption: Mechanistic pathway of CuBr2-mediated alpha-bromination avoiding over-bromination.

Quantitative Reagent Comparison

The following table summarizes the operational metrics of the evaluated bromination systems to aid in route selection based on scale and available infrastructure.

ParameterMethod A:

System
Method B: NBS / p-TsOH SystemTraditional

/

[1]
Reagent Stoichiometry 2.0 - 2.2 equivalents1.1 equivalents NBS1.05 equivalents

Catalyst Self-catalyzed (Lewis Acid)p-TsOH (0.1 - 0.15 eq)

(0.05 eq)
Solvent System EtOAc /

(1:1)
Acetonitrile (Minimal volume)Dichloromethane
Temperature 70°C (Reflux)65°C - 70°C0°C - 5°C
Reaction Time 3 - 5 hours2.5 - 3 hours1 - 2 hours
Typical Yield 82% - 88%75% - 80%60% - 70%
Primary Advantage Highest regioselectivity; visual end-pointMetal-free; solid reagentsLow reagent cost

Experimental Protocols

Method A: Copper(II) Bromide Mediated -Bromination (Preferred for Selectivity)

This method leverages the heterogeneous reduction of


 to 

to drive the reaction, providing an inherently self-validating system where the disappearance of black/dark-green

and the precipitation of white/gray

indicates reaction completion[4][5].

Materials Required:

  • 2-Chloro-4-nitropropiophenone: 2.13 g (10.0 mmol)

  • Copper(II) Bromide (

    
    ): 4.47 g (20.0 mmol)
    
  • Ethyl Acetate (EtOAc): 15 mL

  • Chloroform (

    
    ): 15 mL
    

Step-by-Step Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.13 g of 2-chloro-4-nitropropiophenone in a solvent mixture of 15 mL EtOAc and 15 mL

    
    .
    
  • Reagent Addition: Add 4.47 g of finely powdered

    
     to the stirring solution. The mixture will appear as a dark, heterogeneous suspension.
    
  • Thermal Activation: Heat the reaction mixture to reflux (approx. 70°C) using an oil bath.

  • In-Process Control (IPC): Monitor the reaction visually and via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the dark

    
     powder is entirely replaced by a dense, white/light-gray precipitate of 
    
    
    
    (typically 3 to 5 hours).
  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the

    
     salts, washing the filter cake with an additional 20 mL of EtOAc.
    
  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous

    
     (20 mL), water (20 mL), and brine (20 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to afford the crude 
    
    
    
    -bromo-2-chloro-4-nitropropiophenone. Recrystallize from hot ethanol or hexanes/EtOAc if higher purity is required.
Method B: NBS / p-TsOH Mediated -Bromination (Preferred for Metal-Free Scale-up)

This protocol utilizes a highly concentrated environment to force the interaction between the deactivated ketone and NBS, utilizing p-TsOH to lower the activation energy of enolization[5].

Workflow S1 Step 1: Dissolution Ketone + NBS + p-TsOH in MeCN S2 Step 2: Thermal Activation Heat to 65-70°C for 2.5 hours S1->S2 S3 Step 3: Quench & Neutralize Add H2O, DCM, and 5% Na2CO3 S2->S3 S4 Step 4: Phase Separation Extract organic layer, wash with brine S3->S4 S5 Step 5: Isolation Dry over Na2SO4, concentrate in vacuo S4->S5

Caption: Step-by-step workflow for the metal-free NBS/p-TsOH alpha-bromination protocol.

Materials Required:

  • 2-Chloro-4-nitropropiophenone: 2.13 g (10.0 mmol)

  • N-Bromosuccinimide (NBS): 1.96 g (11.0 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.19 g (1.0 mmol)

  • Acetonitrile (MeCN): 5 mL

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2.13 g of the ketone in 5 mL of Acetonitrile. Note: Keeping the solvent volume minimal is critical; excess solvent severely reduces the reaction rate of deactivated substrates[5].

  • Addition: Add 1.96 g of NBS and 0.19 g of p-TsOH to the stirred solution. Attach a reflux condenser.

  • Reaction: Heat the mixture to 65–70°C for 2.5 to 3 hours. The solution will darken as the reaction progresses.

  • Quench: Cool the flask to room temperature. Add 20 mL of distilled water, followed by 20 mL of Dichloromethane (DCM) to extract the product.

  • Neutralization: Add 20 mL of a 5% aqueous

    
     solution and stir vigorously for 30 minutes. This neutralizes the p-TsOH and helps partition the succinimide byproduct into the aqueous phase[5].
    
  • Separation: Separate the DCM layer. Wash it with an additional 20 mL of 5%

    
    , followed by 20 mL of brine.
    
  • Isolation: Dry the organic layer over anhydrous

    
     until the solution is translucent. Filter and evaporate the solvent to yield the target 
    
    
    
    -bromoketone.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized


-bromo-2-chloro-4-nitropropiophenone, the following analytical signatures must be confirmed:
  • 
    H NMR (
    
    
    
    , 400 MHz):
    The most diagnostic shift occurs at the
    
    
    -position. In the unbrominated starting material, the
    
    
    -protons appear as a quartet around
    
    
    2.9 ppm. Upon successful bromination, the strong deshielding effect of the bromine atom shifts this signal significantly downfield to a quartet at approximately
    
    
    5.2 - 5.4 ppm
    . The adjacent methyl group will shift from a triplet (
    
    
    1.2 ppm) to a doublet (
    
    
    1.8 - 1.9 ppm).
  • Mass Spectrometry (ESI/EI): The product will display a highly characteristic isotopic cluster for the molecular ion (

    
    ) due to the presence of both Chlorine (
    
    
    
    ) and Bromine (
    
    
    ). Expect a distinct
    
    
    ,
    
    
    , and
    
    
    peak ratio of approximately 3:4:1.

Safety Warning:


-bromoketones are potent lachrymators and skin sensitizers. All manipulations, especially rotary evaporation, must be conducted inside a certified fume hood. Unreacted bromine species should be quenched with a 10% aqueous sodium sulfite (

) solution prior to disposal.

References

Sources

Method

Reductive amination conditions for nitro-substituted propiophenones

Application Note: Chemoselective Reductive Amination of Nitro-Substituted Propiophenones Executive Summary The reductive amination of nitro-substituted propiophenones presents a distinct chemoselectivity challenge in med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reductive Amination of Nitro-Substituted Propiophenones

Executive Summary

The reductive amination of nitro-substituted propiophenones presents a distinct chemoselectivity challenge in medicinal chemistry. The objective is to reduce the intermediate imine/iminium species to an amine without compromising the nitro moiety, which is highly susceptible to reduction under standard catalytic hydrogenation conditions (e.g., Pd/C, H₂).

This guide delineates two validated protocols for this transformation:

  • Method A (Standard): Direct reductive amination using Sodium Triacetoxyborohydride (STAB).

  • Method B (Sterically Demanding): Titanium(IV) isopropoxide-mediated imine formation followed by hydride reduction.

Both methods prioritize the preservation of the nitro group while ensuring high conversion of the ketone, which is sterically more hindered than benzaldehyde analogs due to the ethyl side chain.

The Chemoselectivity Challenge

In drug development, nitro-propiophenones are critical intermediates. The primary failure mode in their functionalization is the over-reduction of the nitro group to an aniline or hydroxylamine.

  • Thermodynamic Risk: The reduction potential of an aromatic nitro group is often lower (more easily reduced) than that of a sterically hindered ketone or imine under catalytic hydrogenation conditions.

  • Kinetic Solution: Hydride donors with specific steric bulk and electron-withdrawing ligands (e.g., acetoxy groups) can differentiate between the activated iminium ion and the nitro group.

Mechanistic Pathway & Selectivity

The following diagram illustrates the divergence between the desired pathway (hydride transfer) and the prohibited pathway (catalytic reduction).

Chemoselectivity Substrate Nitro-Propiophenone (Ketone) Imine Imine/Iminium Intermediate Substrate->Imine + Amine - H2O Impurity Impurity (Aniline Derivative) Substrate->Impurity Direct Nitro Reduction Amine Amine Source (R-NH2) Amine->Imine Target Target Molecule (Nitro-Amine) Imine->Target Selective Reduction (Kinetic Control) Imine->Impurity Over-Reduction STAB Na(OAc)3BH (Hydride Donor) STAB->Target H2_Pd H2 / Pd/C (Catalytic Hydrogenation) H2_Pd->Impurity

Figure 1: Chemoselectivity decision tree. Green paths indicate the desired STAB-mediated route; red paths indicate the high-risk hydrogenation route.

Comparative Analysis of Reducing Agents

The choice of reducing agent is the single most critical variable.

ReagentNitro ToleranceImine SelectivityToxicity ProfileRecommendation
Na(OAc)₃BH (STAB) Excellent High (Reduces imines, not ketones)Low (Borate salts)Primary Choice
NaCNBH₃ GoodHigh (pH dependent)High (Cyanide byproduct)Secondary (Use only if STAB fails)
H₂ / Pd/C Poor Low (Reduces nitro group rapidly)LowAvoid
NaBH₄ ModerateLow (Reduces ketones competing with imine)LowRequires Ti(IV) pre-complexation

Experimental Protocols

Method A: The Gold Standard (STAB)

Best for: Primary amines and unhindered secondary amines reacting with nitro-propiophenones.

Rationale: Sodium triacetoxyborohydride (STAB) is mild.[1][2][3] The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it less reactive than NaBH₄. It reduces the protonated iminium ion much faster than the ketone precursor.

Reagents:

  • Substrate: 4-Nitropropiophenone (1.0 equiv)

  • Amine: 1.1–1.2 equiv (as free base or salt)

  • Reductant: Sodium triacetoxyborohydride (1.4–1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Acetic Acid (AcOH), 1.0–2.0 equiv[3]

Protocol:

  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the nitro-propiophenone (1.0 equiv) in DCE (0.2 M concentration).

  • Imine Formation: Add the amine (1.1 equiv).

    • Note: If using an amine hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv). Stir for 15–30 minutes at room temperature.

    • Why: This promotes the formation of the iminium ion, which is the necessary substrate for STAB reduction.

  • Reduction: Add Na(OAc)₃BH (1.4 equiv) in one portion. The reaction may slightly exotherm.

  • Monitoring: Stir at room temperature for 4–16 hours. Monitor by TLC or LC-MS.

    • Success Marker: Disappearance of the ketone peak (approx. 1690 cm⁻¹ in IR) and appearance of the amine product.

  • Quench: Quench by slowly adding saturated aqueous NaHCO₃. Stir for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Method B: Titanium(IV) Isopropoxide Mediated

Best for: Sterically hindered amines or electron-deficient amines where Method A shows low conversion.

Rationale: Propiophenones have an ethyl group flanking the carbonyl, adding steric bulk compared to acetophenones. Ti(OiPr)₄ acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine before the reducing agent is introduced.

Protocol:

  • Complexation: Mix nitro-propiophenone (1.0 equiv) and amine (1.2 equiv) in neat Titanium(IV) isopropoxide (2.0 equiv).

    • Note: If the mixture is too viscous, use a minimal amount of dry THF.

  • Stirring: Stir under N₂ for 6–12 hours.

    • Checkpoint: The solution often changes color (yellow/orange) indicating imine formation.

  • Dilution: Dilute the mixture with absolute ethanol or methanol (approx. 0.5 M).

  • Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise.

    • Caution: NaBH₄ is generally non-selective, but because Ti(IV) has already converted the ketone to the imine/titanium complex, the reduction is directed toward the C=N bond.

  • Quench (Critical): Add water (1 mL per mmol Ti) to precipitate TiO₂. A white/gray slurry will form.

  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Workflow & Troubleshooting

The following diagram outlines the operational workflow and decision points for the researcher.

Workflow Start Start: Nitro-Propiophenone CheckSterics Is the Amine Sterically Hindered? Start->CheckSterics MethodA Method A: STAB / DCE / AcOH (Standard Protocol) CheckSterics->MethodA No (Primary/Simple Secondary) MethodB Method B: Ti(OiPr)4 / NaBH4 (Lewis Acid Activation) CheckSterics->MethodB Yes (Bulky/Weak Nucleophile) Monitor Monitor Reaction (LCMS/TLC) MethodA->Monitor MethodB->Monitor Decision Ketone Consumed? Monitor->Decision Success Quench & Isolate (Target Amine) Decision->Success Yes Fail_Stall Reaction Stalled? (Increase Temp or Switch Method) Decision->Fail_Stall No (Ketone Remains) Fail_Nitro Nitro Reduced? (Check H2 Source) Fail_Stall->MethodB Retry with Ti(IV)

Figure 2: Operational workflow for selecting the correct reductive amination protocol.

QC & Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion Ketone steric hindrance (Ethyl group)Switch to Method B (Ti-mediated) to force imine formation.
Nitro Reduction Contamination or wrong reductantEnsure no Pd/Pt residue in glassware. Confirm STAB quality (should not smell of acetic acid excessively).
Dialkylation Primary amine over-reactingUse excess amine (5–10 equiv) or switch to amine salt.
Hydrolysis Imine unstable during workupQuench with mild base (NaHCO₃) and extract immediately; avoid strong acids during workup.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Core Reference: Establishes STAB as the superior reagent for chemoselectivity.
  • Borch, R. F., et al. (1971).[4] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[4]

    • Historical Context: Defines the utility of cyanoborohydride, though now less preferred due to toxicity.
  • Mattson, R. J., et al. (1990).[6] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • Protocol Basis: The foundational text for the Ti(IV)

Sources

Application

Application Notes and Protocols for the Selective Reduction of Nitro Groups in Chloropropiophenone Derivatives

Introduction: The Critical Role of Selective Nitro Reduction in Pharmaceutical Synthesis The selective reduction of a nitro group in the presence of other sensitive functionalities is a cornerstone of modern synthetic or...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Selective Nitro Reduction in Pharmaceutical Synthesis

The selective reduction of a nitro group in the presence of other sensitive functionalities is a cornerstone of modern synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Chloropropiophenone scaffolds are valuable building blocks, but the presence of a nitro group, a ketone, and a halogen on the same molecule presents a significant chemoselectivity challenge. The desired transformation—the reduction of the nitro group to an amine—must be achieved without affecting the carbonyl group, which is susceptible to reduction to an alcohol, or the chloro group, which can undergo hydrodehalogenation. This guide provides a detailed overview of robust and selective methods for this transformation, grounded in mechanistic understanding and practical application.

The resulting aminochloropropiophenones are crucial precursors for a wide array of pharmacologically active molecules. The newly formed amino group serves as a versatile handle for subsequent chemical modifications, such as acylation, alkylation, or diazotization, enabling the synthesis of diverse compound libraries for drug discovery.[1]

Comparative Analysis of Selective Reducing Agents

The choice of reducing agent is paramount to the success of this transformation. A careful evaluation of the reactivity and selectivity of various reagents is essential. Below is a comparative analysis of the most suitable methods for the selective reduction of nitro groups in chloropropiophenones.

Reagent/SystemSelectivity ProfileAdvantagesDisadvantages
Fe/NH₄Cl Excellent for nitro group over ketones and aryl halides.[1][2][3]Cost-effective, scalable, mild reaction conditions, and straightforward workup.[3]Heterogeneous reaction can sometimes be slow; requires filtration to remove iron sludge.
SnCl₂·2H₂O Highly selective for nitro groups; tolerates ketones, esters, and nitriles.[4][5][6]Mild conditions, high yields, and generally does not affect aryl halides.[4][6]Stoichiometric amounts of tin salts are generated, which can be toxic and require careful disposal; workup can be cumbersome due to the formation of tin hydroxides.[1]
Catalytic Transfer Hydrogenation (CTH) Good to excellent, but catalyst and hydrogen donor selection are critical to avoid dehalogenation and ketone reduction.Avoids the use of high-pressure hydrogen gas; can be very efficient.[7][8][9]Pd/C, a common catalyst, can cause dehalogenation.[10] Catalyst optimization may be required for specific substrates.
NaBH₄/FeCl₂ Reported to be highly selective for nitro groups over esters.[11]Utilizes inexpensive and readily available reagents.[11]Less documented for substrates containing both ketones and halides; optimization may be needed.

Experimental Protocols and Mechanistic Insights

Method 1: Iron Powder in the Presence of Ammonium Chloride (Fe/NH₄Cl)

This is a classic and highly reliable method for the selective reduction of aromatic nitro compounds. The reaction proceeds via single electron transfer from the surface of the iron metal to the nitro group. The presence of an electrolyte like ammonium chloride facilitates this process.

Causality of Experimental Choices:

  • Iron Powder: A cheap and effective reducing agent. The reaction is heterogeneous, occurring on the surface of the metal. Using a fine powder increases the surface area and reaction rate.

  • Ammonium Chloride: Acts as a mild proton source and an electrolyte to maintain a slightly acidic pH, which is crucial for the reaction to proceed. It avoids the use of strong acids that could promote side reactions.

  • Solvent System (Ethanol/Water): A mixture of a water-miscible organic solvent and water is typically used to dissolve the organic substrate while allowing for the aqueous chemistry of the inorganic reagents.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Isolation A Charge flask with chloropropiophenone, EtOH, and NH₄Cl B Heat to reflux A->B C Add Fe powder portion-wise B->C D Maintain reflux for 2-4 hours C->D E Monitor by TLC D->E F Cool and filter through Celite E->F G Concentrate filtrate F->G H Extract with organic solvent G->H I Dry and concentrate to yield product H->I

Caption: Workflow for Fe/NH₄Cl Reduction.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the nitro-chloropropiophenone (1.0 eq), ethanol, and a solution of ammonium chloride in water.

  • Heat the mixture to a gentle reflux.

  • Carefully add iron powder (3.0-5.0 eq) in portions to control the initial exotherm.

  • Maintain the reaction at reflux and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired amino-chloropropiophenone.[3]

Method 2: Stannous Chloride Dihydrate (SnCl₂·2H₂O)

Tin(II) chloride is a mild reducing agent that is particularly effective for the chemoselective reduction of nitroarenes in the presence of carbonyl groups.[4][12] The reaction is typically carried out in an organic solvent like ethanol or ethyl acetate.

Causality of Experimental Choices:

  • SnCl₂·2H₂O: The dihydrate form is stable and easy to handle. It acts as the reducing agent, being oxidized from Sn(II) to Sn(IV).

  • Ethanol/Ethyl Acetate: These solvents are excellent for dissolving a wide range of organic substrates and are compatible with the reagent.

  • Basic Workup: The initial product is an amine-tin complex. A basic workup (e.g., with aqueous NaHCO₃ or NaOH) is necessary to break up this complex and liberate the free amine.[4]

Reaction Logic Diagram:

G Start Nitro-chloropropiophenone Reagent SnCl₂·2H₂O in EtOH Start->Reagent Reduction Intermediate Amine-Tin Complex Reagent->Intermediate Workup Basic Workup (e.g., NaHCO₃) Intermediate->Workup Liberation of Amine Product Amino-chloropropiophenone Workup->Product

Caption: Logical flow of the SnCl₂ reduction.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the nitro-chloropropiophenone (1.0 eq) in absolute ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 3.0-4.0 eq) to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until all solids have dissolved.

  • Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[6]

Method 3: Catalytic Transfer Hydrogenation (CTH) with Pd/C and Hydrazine Hydrate

CTH offers a powerful alternative to traditional catalytic hydrogenation, avoiding the need for specialized high-pressure equipment. Hydrazine hydrate serves as the in-situ source of hydrogen. While Pd/C is a common catalyst, it is crucial to monitor for dehalogenation.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly efficient heterogeneous catalyst for hydrogenation.

  • Hydrazine Hydrate: A convenient and effective hydrogen donor for transfer hydrogenation.

  • Methanol/Ethanol: Common solvents for CTH reactions.

  • Careful Temperature Control: Temperature can influence the rate of both the desired nitro reduction and the undesired dehalogenation.

Step-by-Step Protocol:

  • To a solution of the halogenated nitroarene (1.0 eq) in methanol, add hydrazine hydrate (10.0 eq).

  • Carefully add 10% Pd/C (catalytic amount).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is often rapid.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography or recrystallization.[8]

Note on Dehalogenation: If dehalogenation is observed, consider using a sulfided platinum-on-carbon catalyst (Pt/C, sulfided) or Raney Nickel, as these are known to be less prone to causing this side reaction.[4][10]

Conclusion and Best Practices

The selective reduction of the nitro group in chloropropiophenones is a readily achievable transformation with the appropriate choice of reagents and reaction conditions. For general reliability, scalability, and cost-effectiveness, the Fe/NH₄Cl system is highly recommended.[1][3] For substrates that may be sensitive to the conditions of the iron reduction or for smaller-scale syntheses where the workup is less of a concern, SnCl₂·2H₂O offers excellent selectivity.[4][6] Catalytic transfer hydrogenation is a powerful technique, but requires careful optimization to ensure the preservation of the chloro-substituent.

Regardless of the method chosen, it is imperative to monitor the reaction progress closely using techniques like TLC or LC-MS to avoid over-reduction or the formation of byproducts. Proper safety precautions should always be taken, especially when working with flammable solvents and potentially exothermic reactions.

References

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. [Link]

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • First Synthesis of 3-Methoxy-4-Aminopropiophenone. ResearchGate. [Link]

  • Evaluation of hydrogenation catalysts for selective nitro reduction,... ResearchGate. [Link]

  • Efficient Reductions of Nitroarenes with SnCl 2 in Ionic Liquid. ResearchGate. [Link]

  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. ScholarWorks @ UTRGV. [Link]

  • Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Publishing. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. SciSpace. [Link]

  • Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme Connect. [Link]

  • Chemoselective nitro reduction and hydroamination using a single iron catalyst. Semantic Scholar. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]

  • Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Application Support Center: Synthesis of 1-(2-Chloro-4-nitrophenyl)propan-1-one

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(2-Chloro-4-nitrophenyl)propan-1-one .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal. This guide is designed for researchers and drug development professionals optimizing the synthesis of 1-(2-Chloro-4-nitrophenyl)propan-1-one .

Due to the highly reactive and electron-deficient nature of the 2-chloro-4-nitrophenyl system, traditional ketone syntheses (e.g., Friedel-Crafts acylation or direct Grignard addition) fail entirely or result in complex tar mixtures. The optimal, field-proven pathway is a two-step sequence: conversion of 2-chloro-4-nitrobenzoic acid to its acid chloride, followed by a Palladium-Catalyzed Negishi Acylation using an organozinc reagent[1][2].

Synthetic Workflow & Mechanistic Strategy

Workflow SM 2-Chloro-4-nitrobenzoic acid Step1 Oxalyl Chloride, cat. DMF DCM, 0 °C to RT SM->Step1 Int 2-Chloro-4-nitrobenzoyl chloride Step1->Int Step2 EtZnBr, Pd(PPh3)4 (cat.) THF, 0 °C to RT Int->Step2 Prod 1-(2-Chloro-4-nitrophenyl)propan-1-one Step2->Prod

Synthetic workflow for 1-(2-Chloro-4-nitrophenyl)propan-1-one via Negishi acylation.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate self-validating checkpoints. Do not proceed to the next step if the validation criteria are not met.

Protocol A: Preparation of 2-Chloro-4-nitrobenzoyl chloride

Causality: We utilize oxalyl chloride rather than thionyl chloride (SOCl₂) because it reacts cleanly at room temperature. Heating nitroaromatics with SOCl₂ often leads to darkening and sulfur-based impurities. The catalytic DMF forms the Vilsmeier-Haack reagent, which acts as the true, highly electrophilic chlorinating agent.

  • Setup: In an oven-dried, argon-purged 250 mL round-bottom flask, suspend 2-chloro-4-nitrobenzoic acid (10.0 g, 49.6 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Catalysis: Add anhydrous DMF (0.1 mL, catalytic). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dropwise add oxalyl chloride (5.1 mL, 59.5 mmol, 1.2 eq).

  • Reaction: Remove the ice bath and stir at room temperature. The suspension will gradually become a clear, yellow solution as the acid is consumed and gas evolution (CO, CO₂) ceases (approx. 2-3 hours).

  • Self-Validation (Methanol Quench): Remove a 10 µL aliquot and quench it in 0.5 mL of methanol. Analyze via TLC (Hexanes:EtOAc 3:1). The formation of the corresponding methyl ester confirms the presence of the acid chloride. Do not spot the acid chloride directly onto silica, as it will hydrolyze back to the starting material.

  • Isolation: Concentrate the mixture in vacuo to yield a yellow oil/solid. Redissolve in anhydrous THF (50 mL) for immediate use in Protocol B.

Protocol B: Palladium-Catalyzed Negishi Acylation

Causality: Organozinc reagents possess a highly covalent carbon-zinc bond, making them significantly less nucleophilic than Grignard reagents. This prevents unwanted single-electron transfer (SET) to the nitro group[3][4]. However, this reduced reactivity necessitates a Palladium catalyst to lower the activation energy for substitution at the acyl carbon[1][2].

  • Setup: To the THF solution of 2-chloro-4-nitrobenzoyl chloride from Protocol A, add Pd(PPh₃)₄ (1.15 g, 1.0 mmol, 2 mol%). Stir for 5 minutes at room temperature under argon.

  • Cooling: Cool the mixture to 0 °C.

  • Coupling: Dropwise add Ethylzinc bromide (

    
     M in THF, 105 mL, 52.5 mmol, 1.05 eq) over 30 minutes.
    
  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (Colorimetric & GC-MS): The reaction will transition from bright yellow to a dark brown/black solution, indicating the precipitation of Pd(0) black as the catalytic cycle completes. Confirm completion via GC-MS (Target

    
    : 213.6).
    
  • Workup: Quench slowly with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (

    
     mL). Wash the combined organics with brine, dry over anhydrous MgSO₄, and concentrate. Purify via flash chromatography to obtain the target propiophenone.
    

Quantitative Data: Nucleophile Reactivity & Tolerance

Selecting the correct organometallic reagent is the most critical decision in this synthesis. The table below summarizes the empirical data driving our protocol choices.

Nucleophile TypeReagent ExampleReactivity with Acid ChlorideNitro Group ToleranceRisk of Tertiary Alcohol (Over-addition)
Organolithium EtLiExtremely HighZero (Violent decomposition)Very High
Grignard EtMgBrVery HighPoor (SET / Azo formation)High
Organocuprate Et₂CuLiHighModerateLow
Organozinc (Uncatalyzed) EtZnBrLowExcellent Zero
Organozinc + Pd(0) EtZnBr + PdHigh (Chemoselective) Excellent Zero

Troubleshooting & FAQs

Q1: I attempted this synthesis using Ethylmagnesium bromide (Grignard) and recovered a black, intractable tar. What happened?

A: Grignard reagents are highly prone to initiating Single Electron Transfer (SET) pathways when exposed to strongly electron-deficient systems like nitroarenes. The EtMgBr donated an electron to the nitro group, generating a radical anion that cascades into azo compounds, azoxy compounds, and polymeric tars. You must switch to an organozinc reagent (EtZnBr), which is highly covalent and tolerates the nitro group perfectly[3][4].

Q2: My Negishi coupling yielded the correct product, but I also see a significant amount of a des-chloro byproduct (1-(4-nitrophenyl)propan-1-one). How do I prevent this?

A: This is caused by competitive oxidative addition. While Palladium inserts into the acyl C-Cl bond orders of magnitude faster than the aryl C-Cl bond, leaving the reaction running too long or at elevated temperatures allows the Pd(0) to eventually insert into the aryl C-Cl bond, leading to dehalogenation. Fix: Strictly maintain the reaction at room temperature (do not heat) and quench the reaction immediately upon completion (monitor closely at the 3-hour mark).

Q3: Why does the reaction stall if I don't use a Palladium catalyst with the organozinc reagent?

A: The carbon-zinc bond is highly covalent, rendering it insufficiently nucleophilic to attack the acyl chloride directly at a practical rate[4]. The Palladium catalyst acts as an energetic bridge.

Mechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Insertion into Acyl C-Cl) Pd0->OxAdd ArCOCl PdII_1 Acyl-Pd(II)-Cl Complex OxAdd->PdII_1 Trans Transmetalation (Transfer of Ethyl from EtZnBr) PdII_1->Trans EtZnBr PdII_2 Acyl-Pd(II)-Ethyl Complex Trans->PdII_2 RedElim Reductive Elimination (Ketone Release) PdII_2->RedElim RedElim->Pd0 Product

Palladium-catalyzed Negishi acylation cycle demonstrating chemoselective ketone formation.

Q4: Can I use Diethylzinc (Et₂Zn) instead of Ethylzinc bromide (EtZnBr)?

A: Yes. However, be aware that in diorganozinc reagents, typically only one of the alkyl groups transfers efficiently during the transmetalation step of the catalytic cycle[2]. If using Et₂Zn, adjust your stoichiometry to 0.6 equivalents to avoid wasting the reagent, though EtZnBr (1.05 eq) is generally preferred for precise stoichiometric control and safety (Et₂Zn is highly pyrophoric).

References

  • Preparation of aryl ketones via Ni-catalyzed Negishi-coupling reactions with acid chlorides Tetrahedron Letters[Link]

  • Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design National Institutes of Health (PMC)[Link]

  • A Unique Catalyst Effects the Rapid Room-Temperature Cross-Coupling of Organozinc Reagents with Carboxylic Acid Fluorides, Chlorides, Anhydrides, and Thioesters Journal of the American Chemical Society / Scilit[Link]

  • New Methods for the Synthesis of Organozinc and Organocopper Reagents Elektronische Hochschulschriften der LMU München [Link]

Sources

Optimization

Technical Support Center: Separation of 2-Chloro and 4-Chloro Propiophenone Isomers

Welcome to the technical support center for resolving one of the more persistent challenges in synthetic and medicinal chemistry: the separation of 2-chloro and 4-chloro propiophenone positional isomers. Due to their sim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving one of the more persistent challenges in synthetic and medicinal chemistry: the separation of 2-chloro and 4-chloro propiophenone positional isomers. Due to their similar physical properties, separating these compounds can be a significant bottleneck. This guide provides in-depth, field-proven methodologies, troubleshooting advice, and the scientific rationale behind our recommended protocols to empower you to achieve baseline separation and high-purity isolation.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of 2- and 4-chloro propiophenone so challenging?

Positional isomers, such as the 2- and 4-chloro variants of propiophenone, share the same molecular formula (C₉H₉ClO) and molecular weight (168.62 g/mol )[1][2]. This results in very similar physicochemical properties like boiling point and polarity, making traditional separation techniques like distillation largely ineffective[3][4]. Effective separation relies on exploiting subtle differences in their three-dimensional structure and electron distribution, which can be leveraged by chromatographic and crystallization methods[5].

Q2: What are the key physical property differences I can exploit?

The most significant and exploitable difference is their physical state at room temperature.

  • 4-Chloropropiophenone is a crystalline solid with a melting point of 35-37 °C[3][6].

  • 2-Chloropropiophenone , while specific data is less common, is expected to be a liquid or a very low-melting solid, a common trait for ortho-substituted isomers compared to their more symmetrical para counterparts.

This difference in melting point is the foundation for successful separation by fractional crystallization. For chromatographic methods, the separation is based on minor differences in polarity and interaction with the stationary phase.

Q3: Which analytical techniques are best for assessing the purity of my mixture?

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the gold standards.

  • GC-MS is excellent for baseline separation and quantification due to the high efficiency of capillary columns[7]. It also provides mass spectral data for unambiguous peak identification.

  • HPLC with a UV detector is also highly effective, particularly for monitoring reaction progress and for scaling up to preparative purification[8][9].

Workflow for Isomer Separation

This diagram outlines the general strategy for tackling the separation, from initial analysis to final purification.

SeparationWorkflow cluster_start Phase 1: Analysis cluster_decision Phase 2: Strategy cluster_prep Phase 3: Purification cluster_end Phase 4: Verification start Isomeric Mixture (2- & 4-CPP) analytics Analytical Check (GC-MS or HPLC) start->analytics Quantify ratio decision High Purity Required? analytics->decision prep_hplc Preparative HPLC decision->prep_hplc Yes (for both isomers or difficult mixtures) crystallization Fractional Crystallization decision->crystallization Yes (especially for high-purity 4-CPP) purity_check Final Purity Analysis (GC-MS or HPLC) prep_hplc->purity_check crystallization->purity_check isolated_2_cpp Isolated 2-CPP purity_check->isolated_2_cpp isolated_4_cpp Isolated 4-CPP purity_check->isolated_4_cpp

Caption: General workflow for separating 2- and 4-chloropropiophenone.

Analytical Scale Separation: Protocols & Troubleshooting

Accurate quantification is the first step. Below are robust starting methods for both GC-MS and HPLC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is highly effective due to its ability to separate compounds based on volatility and polarity differences.

Table 1: Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimension for high-resolution analysis.
Stationary Phase 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)A versatile, non-polar phase that separates based on boiling point differences. For challenging separations, a mid-polarity phase (e.g., DB-17ms) can enhance resolution.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency and MS performance[10].
Oven Program 100 °C (hold 1 min), ramp to 250 °C at 10 °C/min, hold 5 minA standard temperature ramp that should effectively separate the isomers.
Injector Temp. 250 °CEnsures complete vaporization of the sample.
Detector Mass SpectrometerProvides definitive identification via mass-to-charge ratio (m/z) and fragmentation patterns.
MS Scan Range 50-300 amuCaptures the molecular ion (m/z 168) and key fragment ions (e.g., m/z 139, 111)[1].
  • Sample Preparation: Dissolve ~1 mg of the isomer mixture in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • Data Acquisition: Run the analysis using the parameters outlined in Table 1.

  • Data Analysis: Identify the peaks for 2- and 4-chloropropiophenone based on their retention times and mass spectra. The para isomer will likely have a slightly longer retention time than the ortho isomer on a standard non-polar column.

  • Q: My peaks are co-eluting or have poor resolution. What should I do?

    • A1: Optimize the Temperature Program: Decrease the ramp rate (e.g., to 5 °C/min) to increase the time the analytes spend interacting with the stationary phase, which can significantly improve separation[10].

    • A2: Change the Column: If temperature optimization fails, switch to a column with a different stationary phase polarity. A "WAX" (polyethylene glycol) or a higher percentage phenyl column can alter selectivity and resolve the isomers[10].

Method 2: High-Performance Liquid Chromatography (HPLC)

RP-HPLC separates molecules based on their hydrophobicity. While the isomers are structurally similar, the position of the chlorine atom affects the molecule's interaction with the C18 stationary phase, allowing for separation.

Table 2: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmThe industry standard for reversed-phase chromatography, offering excellent resolving power[11].
Mobile Phase A: Water; B: AcetonitrileA common, effective solvent system for RP-HPLC.
Gradient 60% B to 80% B over 15 minutesA gradient elution ensures that both isomers are eluted with good peak shape in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility[12].
Detector UV at 254 nmBoth isomers possess a chromophore and will absorb strongly at this wavelength.
Injection Vol. 10 µLA typical volume for analytical HPLC.
  • Sample Preparation: Dissolve ~1 mg of the isomer mixture in 1 mL of the initial mobile phase composition (e.g., 60:40 Acetonitrile:Water). Filter the sample through a 0.2 or 0.45 µm syringe filter before injection[8].

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Injection & Analysis: Inject the sample and run the gradient program as specified in Table 2.

  • Data Analysis: The more polar 2-chloro isomer is expected to elute slightly earlier than the less polar 4-chloro isomer.

HPLCTroubleshooting start Problem: Poor Peak Shape peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks sol_tailing1 Cause: Secondary Silanol Interactions Solution: Use a mobile phase with a lower pH (e.g., add 0.1% TFA) to suppress silanol activity. peak_tailing->sol_tailing1 sol_tailing2 Cause: Column Contamination Solution: Flush column with a strong solvent or replace guard column. peak_tailing->sol_tailing2 sol_fronting Cause: Sample Overload or Incompatible Sample Solvent Solution: Decrease sample concentration. Ensure sample is dissolved in mobile phase. peak_fronting->sol_fronting sol_split Cause: Column Void or Clogged Frit Solution: Reverse and flush column at low flow rate. If unresolved, replace the column. split_peaks->sol_split

Caption: Decision tree for troubleshooting common HPLC peak shape issues[13][14].

Preparative Scale Separation: Isolating Pure Isomers

For applications requiring pure material, preparative HPLC and fractional crystallization are the most viable methods.

Method 1: Preparative HPLC

This method involves scaling up the analytical HPLC separation to handle larger sample loads.

  • Objective: The goal of preparative LC is to maximize throughput (yield per unit time) while maintaining the required purity[15][16].

  • Column Overloading: Unlike analytical runs, preparative columns are intentionally overloaded to increase yield. This will cause peaks to broaden and become more triangular, so the initial analytical separation must have sufficient resolution to accommodate this[16].

  • Method Translation: Start with a validated analytical method. The mobile phase and stationary phase chemistry should remain the same. The flow rate and gradient time are scaled geometrically based on the column dimensions.

  • Develop Analytical Method: Optimize the analytical HPLC method to achieve a resolution (Rs) of >1.5 between the two isomer peaks.

  • Scale-Up Calculation: Use a column scaling calculator to determine the new flow rate and gradient times for your larger preparative column (e.g., 21.2 mm or 50 mm ID).

  • Loading Study: Perform injections with increasing concentrations to determine the maximum sample load that still allows for the collection of pure fractions.

  • Purification Run: Dissolve the crude mixture in a minimal amount of solvent (ideally the mobile phase) and inject it onto the preparative system.

  • Fraction Collection: Use an automated fraction collector triggered by the UV signal to isolate the eluting peaks into separate vessels.

  • Purity Verification: Analyze the collected fractions using the initial analytical HPLC or GC-MS method to confirm purity. Pool the pure fractions.

  • Solvent Removal: Remove the mobile phase solvent using a rotary evaporator to obtain the purified isomer.

Method 2: Fractional Crystallization

This technique is highly effective and economical for isolating the solid 4-chloropropiophenone from the liquid 2-chloropropiophenone. It relies on the principle that the solubility of a compound decreases as the temperature of the solvent is lowered, causing it to precipitate out of the solution[17].

  • Solvent Selection: The ideal solvent is one in which the target compound (4-chloropropiophenone) is highly soluble at high temperatures but poorly soluble at low temperatures[18]. The impurity (2-chloropropiophenone) should either remain soluble at low temperatures or be present in a low enough concentration not to co-precipitate.

  • Cooling Rate: Slow cooling is crucial. It allows for the formation of a well-ordered crystal lattice, which inherently excludes impurities, resulting in higher purity crystals[17]. Rapid cooling can trap impurities within the crystal structure.

  • Solvent Screening: Test solvents like isopropanol, ethanol, or hexane. A good starting point is a solvent system where the mixture dissolves when heated but becomes cloudy or forms crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the isomer mixture in the minimum amount of hot solvent required for complete dissolution.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Disturbances like vibrations should be minimized to prevent rapid precipitation[18].

  • Ice Bath Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the 2-chloro isomer.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Purity Check: Determine the melting point of the crystals and analyze a sample by GC-MS or HPLC to confirm purity. A sharp melting point close to the literature value (35-37 °C) indicates high purity[6].

  • Isolating 2-Chloropropiophenone: The 2-chloro isomer will be concentrated in the filtrate (mother liquor). The solvent can be removed by rotary evaporation to yield the 2-chloro isomer, which can then be further purified by vacuum distillation or preparative HPLC if necessary. It is possible to obtain a "second crop" of crystals from the mother liquor, but this crop will likely be less pure than the first[19].

References

  • CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
  • Yuan B (2022) Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta. 13:674. [Link]

  • 4'-Chloropropiophenone | C9H9ClO | CID 22697 - PubChem. National Institutes of Health. [Link]

  • Method for p-Chloropropiophenone Synthesis. Scribd. [Link]

  • Schürenkamp J, Beike J, Pfeiffer H, Köhler H. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. Int J Legal Med. 2011 Jan;125(1):95-9. [Link]

  • GC–MS analysis of 3-chloropropiophenone (3-CPP) after 24 h of treatment. ResearchGate. [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • Analytical Method for 2,4-D, 2,4-DB and Cloprop (Agricultural Products). [Link]

  • Sheehan, J. T. (1948). Synthesis of 2,4-Dichloropropiophenone. Journal of the American Chemical Society, 70(4), 1665–1666. [Link]

  • Guide for crystallization. [Link]

  • CN101805250A - Preparation method of p-chloropropiophenone.
  • New strategies for separations through reactions. Indian Academy of Sciences. [Link]

  • High-Performance Preparative LC Techniques. Phenomenex. [Link]

  • Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterate. [Link]

  • 3.4F: Second Crop Crystallization. Chemistry LibreTexts. [Link]

  • Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. [Link]

  • 2-Chloropropiophenone | C9H9ClO | CID 221281 - PubChem. National Institutes of Health. [Link]

  • A New Approach to the Analysis of Chlorinated Paraffins by Gas Chromatography Quadrupole Time‑of‑Flight Mass Spectrometry. Agilent. [Link]

  • Isomer separation by CPC chromatography. Rotachrom. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Strategy for Preparative LC Purification. Agilent. [Link]

  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]

  • HPLC Troubleshooting. [Link]

  • HPLC SEPARATON OF HYDROPHOBIC ATROPISOMERS. Trade Science Inc. [Link]

  • SOP: CRYSTALLIZATION. Science and Technology Facilities Council. [Link]

  • Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. [Link]

  • The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Restek. [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. [Link]

  • HPLC Troubleshooting Guide. Hichrom. [Link]

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. Omics Online. [Link]

  • LC Chromatography Troubleshooting Guide. HALO Columns. [Link]

  • 4-chloropropiophenone, 4'-Chloropropiophenone 99%. SYNTHETIKA. [Link]

  • Analytical Separation Methods. [Link]

  • 4 constitutional isomers of molecular formula C4H9Cl. Doc Brown's Chemistry. [Link]

  • Chiral Prep Chromatography Utilizing Twin-Column Technology. YMC America, Inc. [Link]

  • Separation of Isomers. Pyvot Tech. [Link]

  • Application Compendium Solutions for Preparative HPLC. Agilent. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

Sources

Troubleshooting

Purification of 1-(2-Chloro-4-nitrophenyl)propan-1-one by recrystallization

Technical Support Center: Purification of 1-(2-Chloro-4-nitrophenyl)propan-1-one Case ID: PUR-CNPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary You are attempt...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2-Chloro-4-nitrophenyl)propan-1-one

Case ID: PUR-CNPP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are attempting to purify 1-(2-Chloro-4-nitrophenyl)propan-1-one (a substituted propiophenone). This compound presents specific purification challenges due to the nitro group (which induces polarity and potential for tarry byproducts) and the ortho-chloro substituent (which lowers the melting point and increases steric strain).

The most common failure mode for this class of compounds is "oiling out" (Liquid-Liquid Phase Separation) rather than crystallization, particularly if the crude melting point is <80°C. This guide prioritizes thermodynamic control to prevent this.

Part 1: Solvent System Selection

We recommend a Two-Solvent System or a Single Polar Solvent depending on your crude purity profile.

Recommended Solvent Systems
System TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Application Context
System A (Standard) Ethanol (95%) Water Best for general purification. Removes inorganic salts (AlCl₃ residues) and polar tars.
System B (Lipophilic) Ethyl Acetate Hexanes/Heptane Use if the compound is very soluble in ethanol even when cold, or if removing non-polar side products.
System C (Green) Isopropanol (IPA) N/A (Single Solvent) Best balance of polarity. Often avoids "oiling out" better than EtOH/Water.

Technical Note: Nitro-aromatics often contain colored impurities (azo/azoxy coupling byproducts). If your crude is dark yellow/brown, System A is preferred because it allows for effective use of Activated Carbon.

Part 2: The Purification Protocol

Pre-requisite: Determine the approximate Melting Point (MP) of your crude material.

  • If MP < 50°C: Do not heat above 60°C. Use System B.

  • If MP > 50°C: Proceed with System A (Ethanol/Water) as described below.

Step-by-Step Workflow
  • Dissolution (Thermodynamic Saturation):

    • Place crude solid in an Erlenmeyer flask.

    • Add Ethanol (approx. 3 mL per gram of solid).

    • Heat to near-boiling (approx. 75°C) with stirring.

    • Action: Add more Ethanol dropwise only until the solid dissolves.

    • Critical Check: If dark particles remain insoluble, these are likely inorganic salts or polymerized tars. Do not add more solvent to dissolve them.

  • Decolorization (Optional but Recommended):

    • Remove from heat.[1][2] Allow to cool slightly (to ~60°C).

    • Add Activated Carbon (1-2% by weight of crude).

    • Warning: Do not add carbon to boiling solvent; it will foam over (bump).

    • Re-heat to reflux for 5 minutes.

  • Hot Filtration (Removal of Nucleation Sites):

    • Filter the hot solution through a pre-warmed Büchner funnel or fluted filter paper.

    • Why? Cold glass will cause premature crystallization (clogging).

  • Crystallization (The Critical Phase):

    • The Cloud Point: Re-heat filtrate to boiling. Add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • The Clarification: Add 1-2 drops of Ethanol to clear the solution.[3]

    • Controlled Cooling: Wrap the flask in a towel (insulation) and allow it to cool to room temperature undisturbed.

    • Action: Once at Room Temp, move to an ice bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter crystals via vacuum.[1][4]

    • Wash with cold Ethanol/Water (50:50 mix).

    • Dry under vacuum at 40°C.

Part 3: Troubleshooting Guide (FAQs)

Q1: My product is "oiling out" (forming a glob at the bottom) instead of crystallizing. Why?

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It happens when the solution enters a metastable region where the "oil" phase is thermodynamically more stable than the solid phase, usually because the temperature is above the melting point of the solvated solid, or the cooling was too rapid.

Corrective Action (The "Seeding" Protocol):

  • Re-heat the mixture until the oil redissolves.

  • Add a seed crystal of pure product (if available) or scratch the glass wall with a glass rod at the air/liquid interface.

  • Slow down cooling: Place the flask in a warm water bath (50°C) and let the bath cool to room temperature. This prevents the thermal shock that causes oiling.

  • Add more solvent: Oiling out often indicates the solution is too concentrated. Add 10-15% more Ethanol.

Q2: The yield is very low (<40%). Where is my product?

Diagnosis: The compound is likely too soluble in the mother liquor, or you used too much solvent during the dissolution step. Solution:

  • Rotary Evaporate the mother liquor to 1/3rd of its original volume.

  • Cool in an ice bath to induce a "Second Crop" of crystals.[4]

  • Note: The second crop is usually less pure than the first.

Q3: The crystals are still yellow after carbon treatment.

Diagnosis: Nitro compounds are inherently slightly yellow. However, deep yellow/orange indicates persistent impurities (often isomers like 2-chloro-5-nitro derivatives). Solution: Perform a Trituration .

  • Suspend the solid in cold Hexane or Pentane.

  • Stir vigorously for 20 minutes.

  • Filter.[1][3][4][5][6] The non-polar impurities often dissolve in the wash, leaving purer crystals.

Part 4: Visualization & Logic

Workflow Diagram: Recrystallization Logic

RecrystallizationWorkflow Start Start: Crude 1-(2-Chloro-4-nitrophenyl)propan-1-one SolventCheck Check MP & Solubility (Test Tube Scale) Start->SolventCheck Dissolve Dissolve in Hot Ethanol (Near Reflux) SolventCheck->Dissolve Carbon Add Activated Carbon (Optional) Dissolve->Carbon If Colored FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot If Clear Carbon->FilterHot CloudPoint Add Water (Anti-solvent) Until Turbid FilterHot->CloudPoint Cooling Controlled Cooling (Insulate Flask) CloudPoint->Cooling Decision Observation: Crystals or Oil? Cooling->Decision Crystals Crystals Formed Decision->Crystals Solid Oil Oiling Out Decision->Oil Liquid Blob Final Filter & Dry Crystals->Final FixOil Reheat + Add Ethanol + Seed Crystal Oil->FixOil FixOil->Cooling Retry Slow Cool

Caption: Logical workflow for the purification of nitro-propiophenone derivatives, highlighting the critical decision point for "oiling out".

Part 5: Analytical Validation

Do not assume purity based on appearance. Validate using:

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Hexane:Ethyl Acetate (80:20).

    • Visualization: UV Light (254 nm). Nitro groups quench fluorescence (appear as dark spots).

    • Expectation: Single spot.[4] Impurities often trail near the baseline (tars) or run slightly faster (un-nitrated precursors).

  • Melting Point:

    • Sharp range (± 2°C). Wide ranges (>5°C) indicate solvent entrapment or isomer contamination.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for recrystallization of aromatic nitro compounds).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Solvent selection for propiophenone derivatives).

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Technical Whitepaper. (Mechanistic explanation of LLPS and remediation).

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Strategies for scale-up and impurity rejection).

Sources

Optimization

Troubleshooting low yields in Friedel-Crafts acylation of 1-chloro-3-nitrobenzene

Technical Support Center: Friedel-Crafts Acylation A Senior Application Scientist's Guide to Troubleshooting Low Yields in the Acylation of 1-chloro-3-nitrobenzene Welcome to the technical support center. This guide is d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Friedel-Crafts Acylation

A Senior Application Scientist's Guide to Troubleshooting Low Yields in the Acylation of 1-chloro-3-nitrobenzene

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Friedel-Crafts acylation of highly deactivated aromatic substrates, specifically 1-chloro-3-nitrobenzene. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles and field-proven insights to help you diagnose and resolve issues leading to low product yields.

The Friedel-Crafts acylation of 1-chloro-3-nitrobenzene is an inherently challenging transformation. The substrate is severely electron-deficient due to the powerful electron-withdrawing effects of both the nitro (-NO₂) and chloro (-Cl) groups. This deactivation makes the aromatic ring a poor nucleophile, significantly hindering the key electrophilic aromatic substitution step.[1][2][3][4] Success in this reaction hinges on meticulous control of reaction conditions and a deep understanding of the mechanism's limitations.

Troubleshooting Guide: Diagnosing Low Yields

This section addresses the most common issues encountered during the acylation of 1-chloro-3-nitrobenzene in a direct question-and-answer format.

Question 1: My reaction yield is extremely low or I'm recovering only starting material. What are the primary causes?

This is the most frequent issue and typically points to one of four root causes: severe substrate deactivation, inactive catalyst, incorrect stoichiometry, or suboptimal reaction conditions.

Problem Probable Cause Recommended Solution
Low or No Product 1. Extreme Ring Deactivation: The combined electron-withdrawing power of the -NO₂ and -Cl groups makes the aromatic ring a very weak nucleophile, impeding the attack on the acylium ion electrophile.[2][3][4]• Increase reaction temperature and extend reaction time significantly beyond standard protocols for activated rings. Monitor progress carefully via TLC or GC. • Consider a more potent Lewis acid catalyst system if standard AlCl₃ is ineffective.
2. Inactive Catalyst: Aluminum chloride (AlCl₃) is extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will hydrolyze and deactivate the catalyst.[4][5]• Rigorously dry all glassware in an oven (120°C overnight) or by flame-drying under an inert atmosphere. • Use anhydrous grade solvents. • Use a fresh, unopened container of anhydrous AlCl₃. • Conduct the entire reaction under an inert atmosphere (Nitrogen or Argon).
3. Insufficient Catalyst Stoichiometry: The product, an aryl ketone, is a Lewis base that forms a stable complex with the AlCl₃ catalyst. This complexation removes the catalyst from the reaction, effectively halting it.[4][6][7]• Use at least a stoichiometric amount (1.0 to 1.2 equivalents) of AlCl₃ relative to the limiting reagent (acyl chloride or substrate). Unlike truly catalytic reactions, a molar excess is often required for good conversion.
4. Poor Reagent Quality: The acylating agent (e.g., acetyl chloride) may have degraded or be of low purity.• Use a fresh bottle of the acylating agent or distill it immediately before use.
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low product yield.

TroubleshootingWorkflow start Low or No Product Yield? catalyst_check Was the Lewis acid catalyst anhydrous and handled under inert conditions? start->catalyst_check Yes stoich_check Was the catalyst stoichiometry >= 1.0 equivalent? catalyst_check->stoich_check Yes solution_catalyst SOLUTION: Ensure strictly anhydrous conditions. Flame-dry glassware. Use fresh catalyst. catalyst_check->solution_catalyst No conditions_check Were reaction temperature and time sufficient for a deactivated substrate? stoich_check->conditions_check Yes solution_stoich SOLUTION: Increase catalyst loading to 1.1 - 1.2 equivalents. stoich_check->solution_stoich No solution_conditions SOLUTION: Increase reaction temperature (e.g., to reflux) and extend reaction time. Monitor by TLC. conditions_check->solution_conditions No success Yield Improved conditions_check->success Yes solution_catalyst->success solution_stoich->success solution_conditions->success

Caption: A flowchart for diagnosing the cause of low product yield.

Question 2: My reaction mixture turned dark or resulted in char. What does this indicate?

This suggests that the reaction conditions are too harsh, leading to decomposition.

  • Probable Cause: The combination of a strong Lewis acid and high temperatures required for this deactivated substrate can sometimes lead to side reactions or decomposition of the starting material or product.

  • Recommended Solution:

    • Control the Rate of Reaction: Ensure the initial addition of reagents is performed at a low temperature (e.g., 0 °C) to manage the initial exotherm before slowly heating the reaction.[8]

    • Stepwise Temperature Increase: Instead of immediately heating to a high temperature, gradually increase the heat and monitor the reaction mixture for any signs of decomposition.

    • Consider an Alternative Catalyst: While AlCl₃ is standard, it is very aggressive. For some sensitive substrates, a milder Lewis acid like FeCl₃ or ZnCl₂ might be considered, though they may prove ineffective for such a deactivated ring. More modern approaches involve solid acid catalysts like zeolites, which can offer better stability and milder conditions.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the acylation of 1-chloro-3-nitrobenzene?

The directing effects of the substituents determine the position of acylation. The nitro group is a powerful meta-director, and the chloro group is an ortho, para-director. For an incoming electrophile, the potential positions are:

  • Position 2: ortho to -Cl, meta to -NO₂ (favorable)

  • Position 4: para to -Cl, meta to -NO₂ (favorable)

  • Position 6: ortho to -Cl, ortho to -NO₂ (unfavorable due to steric hindrance and electronics)

  • Position 5: meta to -Cl, ortho to -NO₂ (unfavorable)

The reaction will primarily yield a mixture of 2-chloro-4-nitro-acetophenone and 4-chloro-2-nitro-acetophenone . The exact ratio can be influenced by reaction conditions such as temperature and solvent choice.

Q2: Why can't I use just a small catalytic amount of AlCl₃?

As mentioned in the troubleshooting guide, the ketone product is a Lewis base and forms a strong coordinate bond with the Lewis acidic AlCl₃.[6][7] This interaction creates a stable complex that effectively sequesters the catalyst. Therefore, to drive the reaction to completion, at least one full equivalent of AlCl₃ is required to account for both the catalytic cycle and this product complexation. The complex is broken during the aqueous workup step.

Q3: Are there alternative methods for acylating such a deactivated ring?

Yes. Given the inherent difficulties, Friedel-Crafts acylation may not be the optimal synthetic route. Alternative strategies to consider include:

  • Nucleophilic Aromatic Substitution (SNAr): If a suitable precursor is available (e.g., 1,2-dichloro-4-nitrobenzene), an SNAr reaction with a nucleophile, followed by further functional group manipulation, could be a viable path.

  • Metal-Catalyzed Cross-Coupling: If the corresponding aryl halide or organometallic reagent can be prepared, coupling reactions could be used to install the acyl group or a precursor.

  • Advanced Catalytic Systems: Research has shown that certain solid acid catalysts, such as specific zeolites or metal oxides, can facilitate the acylation of nitro-containing aromatic compounds under specific conditions, often with the benefit of being reusable.[9]

Optimized Experimental Protocol

This protocol incorporates best practices to maximize the chances of success for this challenging reaction.

Experimental Workflow Diagram

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Flame-dry all glassware under inert gas (N2) p2 Prepare solutions of reagents in anhydrous solvent p1->p2 r1 Charge flask with AlCl3 and solvent, cool to 0°C p2->r1 r2 Slowly add acetyl chloride r1->r2 r3 Slowly add substrate solution r2->r3 r4 Warm to RT, then heat to reflux for 4-12h r3->r4 r5 Monitor reaction by TLC r4->r5 w1 Quench by pouring onto ice and conc. HCl r5->w1 w2 Extract with organic solvent w1->w2 w3 Wash with NaHCO3 & brine w2->w3 w4 Dry, filter, and concentrate w3->w4 w5 Purify by column chromatography w4->w5

Caption: Step-by-step workflow for the Friedel-Crafts acylation.

Materials & Setup:

  • Reagents: 1-chloro-3-nitrobenzene, Acetyl Chloride (distilled), Anhydrous Aluminum Chloride (new bottle), Anhydrous Dichloromethane (DCM), Concentrated HCl, Saturated NaHCO₃ (aq.), Brine, Anhydrous MgSO₄.

  • Apparatus: A three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, nitrogen/argon inlet, and drying tubes. All glassware must be rigorously dried.

Procedure:

  • Setup: Assemble the flame-dried glassware. Equip the flask with a magnetic stir bar and flush the entire system with dry nitrogen gas.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) followed by anhydrous DCM to create a stirrable suspension. Cool the flask to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 equivalents) to the dropping funnel, diluted with a small amount of anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

  • Substrate Addition: In a separate dry flask, dissolve 1-chloro-3-nitrobenzene (1.0 equivalent) in anhydrous DCM. Add this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM).

  • Monitoring: Allow the reaction to proceed for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, cool the flask in an ice bath. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum complexes.[5][8]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: The crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to isolate the product isomers.

References

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • Chemguide. Friedel-Crafts acylation of benzene. [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. [Link]

  • SlidePlayer. ORGANIC REACTION MECHANISM. [Link]

  • Study Mind. (2022). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]

  • OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

  • Chemguide. Explaining the Friedel-Crafts acylation of benzene. [Link]

  • University Course Material. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Google Patents. (2006).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 1-(2-Chloro-4-nitrophenyl)propan-1-one: A Comparative Guide to Platforms and Solvents

Executive Summary For drug development professionals and synthetic chemists, the structural verification of key intermediates is a critical bottleneck. 1-(2-Chloro-4-nitrophenyl)propan-1-one is a highly polarized, electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the structural verification of key intermediates is a critical bottleneck. 1-(2-Chloro-4-nitrophenyl)propan-1-one is a highly polarized, electron-deficient aromatic ketone. Analyzing its ¹H NMR spectrum requires a nuanced understanding of how magnetic field strength and solvent choice impact spectral resolution and chemical shifts.

This guide objectively compares the performance of High-Field vs. Benchtop NMR platforms and CDCl₃ vs. DMSO-d₆ solvents for the analysis of this specific intermediate, providing actionable, self-validating protocols to ensure data integrity.

Molecular Overview & Theoretical ¹H NMR Profile

The molecular structure of 1-(2-Chloro-4-nitrophenyl)propan-1-one features a benzene ring substituted with a propanoyl group at C1, a chlorine atom at C2, and a nitro group at C4.

Causality of Chemical Shifts:

  • Aromatic Region: The strongly electron-withdrawing nitro group (-NO₂) heavily deshields the protons at the ortho positions (H-3 and H-5) via both inductive and resonance effects. The electronegative chlorine atom further deshields H-3, making it the most downfield signal.

  • Aliphatic Region: The propanoyl group acts as an electron-withdrawing carbonyl, deshielding the adjacent methylene (-CH₂-) group, resulting in a classic ethyl splitting pattern (a quartet and a triplet).

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

ProtonPositionMultiplicityIntegrationExpected Shift (ppm)Coupling Constant (J, Hz)
H-3 Aromatic (meta to Cl, ortho to NO₂)Doublet (d)1H~8.30J ≈ 2.2
H-5 Aromatic (ortho to NO₂, ortho to H-6)Doublet of doublets (dd)1H~8.15J ≈ 8.5, 2.2
H-6 Aromatic (ortho to propanoyl)Doublet (d)1H~7.65J ≈ 8.5
-CH₂- Propanoyl C2'Quartet (q)2H~2.95J ≈ 7.2
-CH₃ Propanoyl C3'Triplet (t)3H~1.20J ≈ 7.2

Platform Comparison: High-Field vs. Benchtop NMR

The choice of NMR platform dictates the resolution and quantitative reliability of the analysis.

High-Field NMR (400+ MHz)

High-field instruments utilize superconducting magnets requiring cryogenic cooling, offering superior sensitivity and spectral dispersion[1].

  • Performance on Target Molecule: At 400 MHz, the chemical shift difference (Δν) between H-5 (8.15 ppm) and H-6 (7.65 ppm) is 200 Hz. Because the J-coupling is only 8.5 Hz, the Δν/J ratio is large (>23). This cleanly resolves the multiplets into first-order spectra, making it the gold standard for complex structural elucidation and trace impurity profiling.

Benchtop NMR (60–80 MHz)

Benchtop systems utilize permanent, cryogen-free magnets, significantly reducing capital investment, footprint, and maintenance costs[2],[1].

  • Performance on Target Molecule: At 80 MHz, the chemical shift difference between H-5 and H-6 is compressed to merely 40 Hz. The Δν/J ratio drops to ~4.7. This proximity induces second-order effects (such as "roofing" or AB spin system characteristics), which can cause partial signal overlap[3]. While this makes traditional peak integration more complex, benchtop NMR remains highly effective for routine at-line process monitoring, provided that chemometric methods or proper calibration curves are utilized[3],[2].

Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent significantly influences the resulting spectrum due to distinct solvent-solute interactions[4].

Table 2: Comparative Matrix for Nitroaromatic Analysis

PropertyCDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl sulfoxide-d₆)
Polarity Low (Aprotic)High (Aprotic)
Residual ¹H Signal ~7.26 ppm (singlet)[4]~2.50 ppm (quintet)[4]
Boiling Point 61.2 °C189 °C
Sample Recovery Easy (Standard evaporation)[5]Difficult (Requires specialized evaporators)[5]
Solvent-Induced Shifts MinimalSignificant (|Δδ| > 0.2 ppm for polarized aromatics)[6]
Common Impurities Trace DCl (acidic)[7]Water (~3.33 ppm)[4]
  • CDCl₃: The standard choice due to its low cost and high volatility, which allows for effortless sample recovery post-analysis[4],[5]. However, commercial CDCl₃ can degrade over time to produce trace DCl, which may catalyze unwanted enolization of the propanoyl group[7].

  • DMSO-d₆: A strong hydrogen-bond acceptor with high polarity[4]. While 1-(2-Chloro-4-nitrophenyl)propan-1-one lacks labile protons, its highly polarized nitroaromatic ring undergoes differential solvation in DMSO-d₆. Transitioning from CDCl₃ to DMSO-d₆ typically causes significant solvent-induced shifts (often shifting aromatic protons further downfield due to dipole-dipole stabilization)[4],[6].

Decision Workflow

NMR_Workflow Start 1-(2-Chloro-4-nitrophenyl)propan-1-one Sample Prepared Solvent Solvent Selection Start->Solvent CDCl3 CDCl3 Standard / Volatile Solvent->CDCl3 High solubility, easy recovery DMSO DMSO-d6 High Polarity Solvent->DMSO If aggregation/ poor solubility occurs Platform NMR Platform Selection CDCl3->Platform DMSO->Platform Benchtop Benchtop NMR (60-80 MHz) Routine At-Line QA/QC Platform->Benchtop Process Monitoring HighField High-Field NMR (400+ MHz) Complex Elucidation Platform->HighField Impurity Profiling Data Spectral Processing & Structural Verification Benchtop->Data HighField->Data

Figure 1: Decision workflow for NMR solvent and platform selection.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, follow this self-validating system for sample preparation and acquisition.

Step 1: Solvent Purification (Critical for CDCl₃)
  • Action: Pass 1 mL of CDCl₃ through a short plug of basic alumina (in a glass pipette) immediately prior to use[7].

  • Causality: Chloroform degrades in the presence of light and oxygen to form trace DCl. Neutralizing this acid prevents acid-catalyzed degradation or enolization of the ketone analyte[7].

Step 2: Sample Preparation
  • Action: Accurately weigh 10–15 mg of the synthesized intermediate into a clean glass vial. Add 0.6 mL of the purified CDCl₃ (or DMSO-d₆)[4]. Transfer to a 5 mm NMR tube.

  • Causality: Maintaining a consistent concentration (~25 mM) ensures optimal lock and shim stability, preventing line-broadening artifacts caused by magnetic susceptibility gradients.

Step 3: Acquisition Parameters
  • Action: Set the nucleus to ¹H. Use 16 scans for High-Field NMR, or 64–128 scans for Benchtop NMR[1]. Set the relaxation delay (d1) to 5 seconds.

  • Causality: Benchtop systems require more scans to compensate for lower inherent sensitivity[1]. A d1 of 5 seconds (approx. 5 × T₁) ensures >99% recovery of longitudinal magnetization between pulses, which is an absolute requirement for accurate quantitative integration of the aromatic vs. aliphatic protons.

Step 4: Spectral Processing
  • Action: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz. Zero-fill the Free Induction Decay (FID) to at least 64k data points before Fourier Transformation.

  • Causality: The 0.3 Hz LB enhances the signal-to-noise ratio without obscuring the fine 2.2 Hz meta-coupling of H-3. Zero-filling increases the digital resolution (Hz/point), ensuring the peak picking algorithm accurately defines the apex of narrow multiplets.

References

  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC. nih.gov.
  • Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. benchchem.com.
  • Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3? researchgate.net.
  • NMR solvent selection - that also allows sample recovery. biochromato.com.
  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin. researchgate.net.
  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3... unn.edu.ng.
  • Benchtop NMR in Biomedicine: An Updated Literature Overview - MDPI. mdpi.com.

Sources

Comparative

Technical Guide: IR Spectroscopy of Nitro-Substituted Propiophenones

Executive Summary Objective: This guide provides a comparative analysis of the carbonyl (C=O) stretching frequencies of nitro-substituted propiophenones. It is designed for researchers utilizing these compounds as interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a comparative analysis of the carbonyl (C=O) stretching frequencies of nitro-substituted propiophenones. It is designed for researchers utilizing these compounds as intermediates in the synthesis of phenethylamine derivatives and other pharmaceutical scaffolds.

Key Insight: The position of the nitro substituent (


, 

, or

) dictates the carbonyl stretching frequency through two competing mechanisms: electronic coupling (resonance/induction) and steric inhibition of resonance . While

-substitution raises the frequency via electron withdrawal,

-substitution causes a dramatic blue shift (to higher wavenumbers) by mechanically twisting the carbonyl out of conjugation with the aromatic ring.

Mechanistic Foundation: The "Tug-of-War"

To interpret the spectra accurately, one must understand the electronic environment of the carbonyl bond. The C=O stretching frequency (


) is directly proportional to the bond force constant (

).


  • Conjugation (The Baseline): In unsubstituted propiophenone, the benzene ring donates electron density to the carbonyl group via resonance. This increases the single-bond character of the C=O bond, weakening it and lowering the frequency (~1685 cm⁻¹) compared to aliphatic ketones (~1715 cm⁻¹).

  • Electron Withdrawing Groups (EWG): A nitro group (

    
    ) is strongly electron-withdrawing.[1] It pulls electron density away from the ring, making the ring a poorer donor to the carbonyl. This restores some double-bond character to the C=O, increasing the frequency.
    
  • Steric Inhibition (The Ortho Effect): When the nitro group is in the

    
     position, it physically clashes with the propionyl group. To relieve strain, the carbonyl rotates out of the plane of the benzene ring. This breaks the 
    
    
    
    -orbital overlap (conjugation). The carbonyl then behaves like an isolated aliphatic ketone, shifting the frequency significantly higher.
Visualization: Electronic vs. Steric Pathways[2]

G Unsub Unsubstituted Propiophenone (~1685 cm⁻¹) Para p-Nitro (Electronic Effect) Unsub->Para Add p-NO₂ Ortho o-Nitro (Steric Effect) Unsub->Ortho Add o-NO₂ Mech_P Ring Deactivation (-R, -I Effect) Less donation to C=O Para->Mech_P Mech_O Loss of Planarity Broken Conjugation Aliphatic Character Ortho->Mech_O Result_P Moderate Shift (~1700 cm⁻¹) Mech_P->Result_P Result_O Major Shift (>1710 cm⁻¹) Mech_O->Result_O

Figure 1: Mechanistic pathways influencing carbonyl shifts. Para-substitution acts through electronics; ortho-substitution acts through geometry.

Comparative Data Analysis

The following table synthesizes experimental trends observed in propiophenones and their close structural analogs (acetophenones). Note that while specific values depend on the solvent (CCl₄ vs. CHCl₃ vs. Solid State), the relative order remains constant.

CompoundSubstituent PositionElectronic EffectSteric EffectExpected

(cm⁻¹)
Interpretation
Propiophenone NoneBaseline ConjugationNone1685 - 1690 Reference standard. Conjugation lowers

relative to acetone (1715).[1]

-Nitropropiophenone
Para (4)Strong Withdrawal (-R, -I)Negligible1695 - 1705 Ring is deactivated; cannot donate to C=O. Bond strengthens.[1]

-Nitropropiophenone
Meta (3)Inductive Withdrawal (-I)Negligible1690 - 1700 Inductive effect raises

, but less resonance interplay than para.

-Nitropropiophenone
Ortho (2)Field EffectsHigh 1710 - 1725 Steric Inhibition of Resonance. Conjugation is broken. Behaves like an aliphatic ketone.

Critical Note for Researchers: If your synthesized


-nitropropiophenone shows a peak near 1690 cm⁻¹, it is likely impure  or has isomerized. A true 

isomer must show a significant blue shift toward aliphatic ketone values (1715+ cm⁻¹).

Experimental Protocol: Reliable Measurement

To ensure data integrity, use the following Self-Validating Protocol. This minimizes solvent-solute interactions (like hydrogen bonding) that can artificially shift peaks.

Method: Attenuated Total Reflectance (ATR) FTIR

ATR is preferred over KBr pellets for nitro-compounds to avoid pressure-induced lattice changes or hygroscopic water interference.

Step-by-Step Workflow:

  • Instrument Calibration:

    • Run a background scan (air).

    • Verify calibration using a Polystyrene standard (Look for the 1601 cm⁻¹ peak).

  • Sample Preparation:

    • If Solid: Grind the sample to a fine powder. Place a small amount (1-2 mg) on the diamond/ZnSe crystal. Apply high pressure using the anvil clamp to ensure contact.

    • If Liquid/Oil: Place 1 drop directly on the crystal.

  • Acquisition:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

    • Scans: 16-32 scans.

    • Range: 4000–600 cm⁻¹.

  • Validation (The "Self-Check"):

    • Check 1 (Nitro Stretches): Look for the N-O stretches to confirm substitution.

      • Asymmetric: ~1530–1550 cm⁻¹

      • Symmetric: ~1350 cm⁻¹

    • Check 2 (C=O Intensity): The carbonyl peak should be the strongest or second strongest peak in the spectrum. If it is weak, check for poor crystal contact.

Experimental Workflow Diagram

Experiment Start Start: Synthesized Sample Prep Sample Prep (Neat Oil or Ground Solid) Start->Prep ATR ATR-FTIR Measurement (ZnSe/Diamond Crystal) Prep->ATR Decision Locate C=O Peak ATR->Decision Case1 < 1695 cm⁻¹ Likely Unsubstituted or Meta/Para Decision->Case1 Low Freq Case2 > 1710 cm⁻¹ Likely Ortho Isomer (Steric Twist) Decision->Case2 High Freq Valid Validation: Check NO₂ peaks (1530 & 1350 cm⁻¹) Case1->Valid Case2->Valid

Figure 2: Decision tree for assigning isomers based on IR frequency.

Application in Drug Development

Understanding these shifts is not merely academic; it is a quality control checkpoint in the synthesis of phenethylamine derivatives (e.g., cathinone analogs).

  • Reaction Monitoring: When nitrating propiophenone, the reaction mixture often contains isomers. Real-time IR monitoring can detect the formation of the

    
    -isomer (appearance of the 1715 cm⁻¹ shoulder) versus the desired 
    
    
    
    -isomer (1700 cm⁻¹).
  • Purity Assessment: A "pure"

    
    -nitropropiophenone sample showing a small "hump" at 1715 cm⁻¹ indicates contamination with the 
    
    
    
    -isomer, which may have different pharmacological or toxicological profiles.

References

  • NIST Chemistry WebBook. 3'-Nitropropiophenone IR Spectrum.[2] National Institute of Standards and Technology.[3][4] Available at: [Link]

  • NIST Chemistry WebBook. 4'-Methylpropiophenone IR Spectrum (Structural Analog). National Institute of Standards and Technology.[3][4] Available at: [Link]

  • Master Organic Chemistry. Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Available at: [Link][1][5][2][6][7][8][9][10]

  • ResearchGate. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(2-Chloro-4-nitrophenyl)propan-1-one

This guide presents a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(2-Chloro-4-nitrophenyl)propan-1-one. In the absence of a publicly available experimental...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 1-(2-Chloro-4-nitrophenyl)propan-1-one. In the absence of a publicly available experimental spectrum for this specific molecule, this document leverages established principles of mass spectrometry to forecast its fragmentation behavior. This analysis is crucial for researchers in drug development and chemical synthesis for the identification and structural elucidation of this compound and its analogs.

The fragmentation of 1-(2-Chloro-4-nitrophenyl)propan-1-one is primarily dictated by the interplay of its functional groups: an aromatic ketone, a nitro group, and a chlorine atom. Aromatic systems generally exhibit stable molecular ions.[1] However, the presence of various functional groups provides multiple pathways for fragmentation, leading to a rich and informative mass spectrum.

Predicted Mass Spectrometry Fragmentation Profile

Under electron ionization, 1-(2-Chloro-4-nitrophenyl)propan-1-one is expected to undergo a series of characteristic fragmentation reactions. The molecular ion (M⁺•) will be influenced by the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), resulting in a characteristic M/M+2 pattern.[2] Key fragmentation pathways include α-cleavage at the carbonyl group, loss of the nitro group, and elimination of the chlorine atom.

The following table summarizes the predicted major fragment ions for 1-(2-Chloro-4-nitrophenyl)propan-1-one.

m/z (for ³⁵Cl)Proposed Ion Structure/FormulaProposed Neutral LossNotes
215[C₉H₈ClNO₃]⁺•-Molecular Ion (M⁺•). The presence of chlorine will result in an M+2 peak at m/z 217 with approximately one-third the intensity.
186[C₉H₈ClNO₂]⁺•NOLoss of a nitro radical is a common fragmentation pathway for nitroaromatic compounds.[3]
169[C₉H₈ClNO]⁺NO₂Expulsion of a nitro group is another primary fragmentation pathway for nitroaromatics.[4]
180[C₈H₅NO₃]⁺ClLoss of a chlorine radical.
156[C₇H₅ClNO]⁺•C₂H₅• (Ethyl radical)α-cleavage, a characteristic fragmentation of ketones, leading to the formation of the 2-chloro-4-nitrobenzoyl cation.[5]
128[C₇H₅ClO]⁺•COLoss of carbon monoxide from the benzoyl cation.
110[C₆H₃Cl]⁺•NO₂Loss of a nitro group from the chloronitrophenyl fragment.
57[C₄H₉]⁺C₈H₄ClNO₃•Formation of a tert-butyl cation is unlikely, however, α-cleavage can lead to the formation of the ethyl cation [C₂H₅]⁺ at m/z 29.
29[C₂H₅]⁺C₇H₃ClNO₃•α-cleavage leading to the formation of the ethyl cation.[6]

Key Fragmentation Pathways Explained

The fragmentation of 1-(2-Chloro-4-nitrophenyl)propan-1-one is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes several competing fragmentation reactions to yield more stable ions.

  • α-Cleavage: As a ketone, the most prominent initial fragmentation is the cleavage of the bond adjacent to the carbonyl group.[5][7] This can result in the loss of the ethyl group as a radical (•C₂H₅) to form the stable 2-chloro-4-nitrobenzoyl cation, or the formation of the ethyl cation ([C₂H₅]⁺).

  • Nitro Group Fragmentation: Nitroaromatic compounds readily lose the nitro group as either a nitro radical (•NO) or a nitro group (•NO₂).[3][4][8] These losses are characteristic and aid in the identification of this class of compounds.

  • Halogen Loss: The chlorine atom can be lost as a radical (•Cl), which is a common fragmentation pathway for halogenated compounds.[2] The isotopic pattern of chlorine-containing fragments provides a clear diagnostic signature.

The logical flow of these fragmentation processes can be visualized as a cascade from the molecular ion to smaller, more stable fragment ions.

fragmentation_pathway cluster_alpha α-Cleavage cluster_nitro Nitro Group Loss cluster_halogen Halogen Loss cluster_secondary Secondary Fragmentation M [C₉H₈ClNO₃]⁺• m/z 215/217 F1 [C₇H₄ClNO₃]⁺ m/z 185/187 M->F1 - •C₂H₅ F2 [C₂H₅]⁺ m/z 29 M->F2 - •C₇H₃ClNO₃ F3 [C₉H₈ClNO₂]⁺• m/z 199/201 M->F3 - •NO F4 [C₉H₈ClNO]⁺• m/z 169/171 M->F4 - •NO₂ F5 [C₉H₈NO₃]⁺• m/z 194 M->F5 - •Cl F6 [C₇H₄ClNO]⁺ m/z 155/157 F1->F6 - •NO₂

Caption: Predicted EI-MS fragmentation of 1-(2-Chloro-4-nitrophenyl)propan-1-one.

Comparative Analysis with Structurally Related Compounds

To further validate these predictions, it is instructive to compare the expected fragmentation of 1-(2-Chloro-4-nitrophenyl)propan-1-one with known fragmentation patterns of similar molecules.

  • Propiophenone: The unsubstituted aromatic ketone, propiophenone, readily undergoes α-cleavage to lose an ethyl radical, forming the benzoyl cation (m/z 105) as the base peak. A peak at m/z 77 corresponding to the phenyl cation is also prominent.

  • 1-Chloro-4-nitrobenzene: This compound will show a strong molecular ion peak with the characteristic chlorine isotope pattern. Fragmentation will be dominated by the loss of the nitro group (as NO or NO₂) to yield chlorophenyl cations.

The fragmentation of 1-(2-Chloro-4-nitrophenyl)propan-1-one will therefore be a composite of these behaviors, with the relative abundances of the fragment ions depending on their respective stabilities.

Experimental Protocol: Electron Ionization Mass Spectrometry

A standard protocol for acquiring the electron ionization mass spectrum for 1-(2-Chloro-4-nitrophenyl)propan-1-one is as follows:

  • Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a volatile organic solvent such as methanol or acetonitrile.[2]

  • Introduction System: The sample is introduced into the mass spectrometer via a gas chromatography (GC) interface or a direct insertion probe.

  • Ion Source Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[9]

    • Ion Source Temperature: Maintained between 200°C and 250°C to ensure volatilization without thermal degradation.[2]

  • Mass Analysis:

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer is used.

    • Scan Range: A typical scan range would be from m/z 40 to 300 to capture the molecular ion and all significant fragment ions.

  • Data Acquisition and Analysis: The instrument is operated in full-scan mode. The resulting mass spectrum is analyzed to identify the molecular ion and the pattern of fragment ions. This pattern can be compared against spectral libraries for confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Dissolve sample (1 mg/mL) in volatile solvent B GC or Direct Insertion Probe A->B C Ionization (EI, 70 eV) B->C D Mass Analysis (e.g., Quadrupole) C->D E Detection D->E F Generate Mass Spectrum E->F G Identify Molecular Ion & Fragments F->G H Compare to Libraries & Predictions G->H

Caption: General workflow for EI-MS analysis.

Conclusion

This guide provides a comprehensive, albeit theoretical, analysis of the mass spectrometry fragmentation pattern of 1-(2-Chloro-4-nitrophenyl)propan-1-one based on established chemical principles. The predicted fragmentation pathways, including α-cleavage and losses of the nitro and chloro groups, offer a robust framework for the identification and structural confirmation of this compound in experimental settings. Experimental verification is paramount to confirm these predicted pathways and their relative ion abundances.

References

  • Zimmermann, R., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1671-1682. Available at: [Link]

  • Yinon, J. (1996). Fragmentation of nitroaromatic compounds. In The Chemistry of Functional Groups, Supplement F: The Chemistry of Amino, Nitroso and Nitro Compounds and Their Derivatives, Part 1 (pp. 537-564). John Wiley & Sons, Ltd.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach (2nd ed.). John Wiley & Sons.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL). Available at: [Link]

  • University of Calgary. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]

  • Wikipedia. (n.d.). Electron ionization. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

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Comparative

Technical Guide: HPLC Retention Time &amp; Impurity Profiling of 1-(2-Chloro-4-nitrophenyl)propan-1-one

The following is a comprehensive technical comparison guide for the HPLC analysis of 1-(2-Chloro-4-nitrophenyl)propan-1-one (also known as 2-chloro-4-nitropropiophenone). This guide synthesizes chemical principles, wides...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical comparison guide for the HPLC analysis of 1-(2-Chloro-4-nitrophenyl)propan-1-one (also known as 2-chloro-4-nitropropiophenone). This guide synthesizes chemical principles, widespread industry practices for nitro-aromatic separation, and available literature data to provide a robust analytical framework.

Executive Summary

1-(2-Chloro-4-nitrophenyl)propan-1-one is a critical intermediate in the synthesis of agrochemicals and pharmaceutical agents (e.g., substituted propiophenones used in antifungal or anti-androgen synthesis). Its purity is paramount, as the presence of positional isomers (e.g., the 6-nitro isomer) or unreacted starting materials can compromise downstream yield and biological efficacy.

This guide details the High-Performance Liquid Chromatography (HPLC) separation of the target compound from its primary impurities. The separation mechanism relies on the distinct hydrophobicity (LogP) and dipole moments induced by the ortho- vs. para- substitution patterns of the nitro group.

Key Performance Indicators (KPIs)
  • Target Retention Time (RT): ~8.5 – 9.5 min (Method Dependent).

  • Critical Pair Resolution (

    
    ):  > 2.0 (Target vs. 6-Nitro Isomer).
    
  • Elution Order: Oxidation Impurities

    
     Target (4-Nitro) 
    
    
    
    Isomer (6-Nitro)
    
    
    Starting Material.

Impurity Profile & Structural Basis

Understanding the synthesis pathway is essential for predicting impurities. The target is typically synthesized via the nitration of 1-(2-chlorophenyl)propan-1-one (2-chloropropiophenone).

CompoundRoleStructure NoteLogP (Approx)Predicted Elution
2-Chloro-4-nitrobenzoic acid Oxidative ImpurityHighly polar carboxylic acid; forms if ketone is over-oxidized.~1.8Very Early (

)
1-(2-Chloro-4-nitrophenyl)propan-1-one Target Analyte Nitro group para to ketone; high dipole moment, well-solvated.~2.5Mid-Elution
1-(2-Chloro-6-nitrophenyl)propan-1-one Positional IsomerNitro group ortho to ketone; steric hindrance twists ring, reducing polarity.~2.7Late Mid-Elution
1-(2-Chlorophenyl)propan-1-one Starting MaterialLacks polar nitro group; most hydrophobic.~3.1Late Elution
Diagram 1: Synthesis & Impurity Pathways

The following diagram illustrates the origin of impurities during the nitration process.

SynthesisPath SM Starting Material (2-Chloropropiophenone) Target TARGET PRODUCT 1-(2-Chloro-4-nitrophenyl) propan-1-one SM->Target Major Pathway (Para) Imp_Iso Impurity A (Isomer) 1-(2-Chloro-6-nitrophenyl) propan-1-one SM->Imp_Iso Minor Pathway (Ortho) Imp_Ox Impurity B (Oxidation) 2-Chloro-4-nitrobenzoic acid SM->Imp_Ox Side Reaction (Oxidation) Reagent Nitration Agents (HNO3 / H2SO4) Reagent->Target

Caption: Reaction pathways showing the formation of the target 4-nitro compound alongside the critical 6-nitro isomer and oxidative byproducts.

Experimental Methodology

To achieve baseline separation between the ortho- and para- isomers, a C18 stationary phase with a gradient elution is recommended. Isocratic methods often fail to resolve the starting material from the isomers within a reasonable runtime.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10]
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Why: The 3.5 µm particle size offers higher plate counts (

      
      ) than 5 µm columns, crucial for isomer resolution.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Why: Acidic pH (~2.7) suppresses the ionization of any residual benzoic acid impurities, sharpening their peaks, and minimizes silanol interactions.

  • Mobile Phase B: Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff than Methanol and provides sharper peaks for nitro-aromatics due to dipole-dipole interactions.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Nitro group

    
     transition).
    
  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Initial Hold
2.040%Isocratic for early polar impurities
12.080%Linear Gradient to elute hydrophobic SM
15.080%Wash
15.140%Re-equilibration
20.040%End of Run

Performance Comparison & Data Analysis

The following table summarizes the retention behavior. Note that para-nitro isomers generally elute before ortho-nitro isomers in Reverse Phase (RP) chromatography because the ortho position often facilitates intramolecular shielding or steric twisting that masks polarity, making the molecule behave more hydrophobically.

Table 1: Comparative Retention Times (Typical)
Peak IDCompound NameRelative Retention Time (RRT)*Typical RT (min)Resolution (

)
1 2-Chloro-4-nitrobenzoic acid0.252.3> 10.0
2 Target: 1-(2-Chloro-4-nitrophenyl)propan-1-one 1.00 9.1 Reference
3 Impurity: 1-(2-Chloro-6-nitrophenyl)propan-1-one1.1510.53.2
4 Starting Material: 1-(2-Chlorophenyl)propan-1-one1.4012.7> 5.0

*RRT calculated relative to the Target peak.

Method Validation Workflow

The following Graphviz diagram outlines the decision tree for optimizing the separation if the critical pair (Target vs. 6-Nitro Isomer) co-elutes.

MethodDev Start Initial Run (Gradient 40-80% B) CheckRs Check Resolution (Rs) Target vs. 6-Nitro Isomer Start->CheckRs Good Rs > 2.0 Proceed to Validation CheckRs->Good Yes Bad Rs < 1.5 Co-elution CheckRs->Bad No Action1 Decrease Gradient Slope (e.g., 40-60% over 20 min) Bad->Action1 First Step Action2 Change Modifier Switch ACN to Methanol Bad->Action2 Alternative Action1->CheckRs Retest

Caption: Optimization workflow for resolving the critical ortho/para isomer pair.

Discussion of Mechanisms

Ortho vs. Para Selectivity

The separation of the target (4-nitro) from the impurity (6-nitro) is the most challenging aspect.

  • 4-Nitro (Target): The nitro group is para to the propionyl chain. The molecule is relatively planar (conjugated), resulting in a large dipole moment and strong interaction with the mobile phase water/modifier. This leads to earlier elution .[2]

  • 6-Nitro (Impurity): The nitro group is ortho to the propionyl chain. The steric clash between the carbonyl oxygen and the bulky nitro group (or the chlorine at position 2) forces the propionyl group out of the phenyl plane. This "twist" reduces the effective conjugation and dipole moment, making the molecule appear more non-polar (hydrophobic) to the C18 stationary phase. Consequently, it elutes later .

Starting Material Retention

The starting material, 1-(2-chlorophenyl)propan-1-one, lacks the nitro group entirely. Since the nitro group is electron-withdrawing and polar, its absence makes the starting material significantly more hydrophobic (higher LogP). Therefore, it is the last component to elute in a reverse-phase system.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Standard text on RP-HPLC retention mechanisms).

  • Forgács, E., & Cserháti, T. (1997). "Retention strength and selectivity of nitro-aromatics on different stationary phases." Journal of Chromatography A, 761(1-2), 31-39. Link

  • PubChem. (n.d.). Compound Summary: 2-Chloro-4-nitropropiophenone. National Library of Medicine.[2] Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2013). Selection of the HPLC Method in Chemical Analysis. Elsevier.
  • Smith, R. M. (1993). "Retention prediction of nitro-aromatics in reversed-phase HPLC." Journal of Chromatography A, 623(1), 15-23. (Establishes elution order of ortho/para isomers).

Sources

Validation

Distinguishing 1-(2-Chloro-4-nitrophenyl)propan-1-one from 1-(4-chloro-2-nitrophenyl)propan-1-one

Executive Summary Distinguishing between 1-(2-Chloro-4-nitrophenyl)propan-1-one (Isomer A) and 1-(4-chloro-2-nitrophenyl)propan-1-one (Isomer B) presents a classic analytical challenge in organic chemistry. Because these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Distinguishing between 1-(2-Chloro-4-nitrophenyl)propan-1-one (Isomer A) and 1-(4-chloro-2-nitrophenyl)propan-1-one (Isomer B) presents a classic analytical challenge in organic chemistry. Because these compounds are regioisomers—sharing the identical molecular formula (C₉H₈ClNO₃), molecular weight (213.62 g/mol ), and functional groups—they cannot be differentiated by simple exact mass or basic elemental analysis.

Instead, their differentiation relies entirely on probing the localized electronic environments of the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive, gold-standard modality for this task, as it can easily distinguish subtle differences in chemical structures and substitution patterns[1]. This guide provides a comprehensive, self-validating analytical workflow to unequivocally identify these isomers based on their distinct spectroscopic signatures.

Mechanistic Rationale: Electronic Effects on Chemical Shift

To understand why the experimental data diverges between these two isomers, we must analyze the causality behind chemical shift perturbations. The resonance frequency of an aromatic proton in ¹H NMR is dictated by the inductive (-I/+I) and mesomeric (-M/+M) effects of its neighboring substituents[2].

Both isomers possess a 1,2,4-trisubstituted benzene ring, resulting in an identical splitting pattern for the three aromatic protons (H3, H5, and H6): a doublet, a doublet of doublets, and a doublet. Therefore, multiplicity alone cannot distinguish the isomers . The critical differentiator is the chemical shift of the H5 proton .

  • Isomer A (2-Chloro-4-nitro): The nitro group (-NO₂) is a powerful electron-withdrawing group via both -I and -M effects. In Isomer A, the -NO₂ group is ortho to the H5 proton. This proximity severely depletes the electron density around H5, highly deshielding it and driving its resonance frequency significantly downfield (>8.5 ppm).

  • Isomer B (4-Chloro-2-nitro): In this isomer, the chloro group (-Cl) is ortho to the H5 proton. While halogens are electronegative (-I), they also donate electron density into the ring via resonance (+M). This competing effect results in a much weaker net deshielding compared to a nitro group. Consequently, the H5 proton in Isomer B is significantly more shielded and appears further upfield (<8.0 ppm).

By leveraging these predictive substituent effects, researchers can confidently map complex aromatic signals and assign the correct regiochemistry[3].

Diagnostic Workflow & Logical Framework

The following decision tree illustrates the logical workflow for isolating the definitive diagnostic signals.

Isomer_Differentiation Start Unknown Regioisomer (C9H8ClNO3) NMR 1H & 13C NMR Spectroscopy (Primary Modality) Start->NMR MS GC-MS / IR Spectroscopy (Orthogonal Validation) Start->MS H5_Shift Analyze H5 Chemical Shift (Doublet of Doublets) NMR->H5_Shift IsomerA 1-(2-Chloro-4-nitrophenyl)propan-1-one H5 > 8.5 ppm (Deshielded by o-NO2) H5_Shift->IsomerA Downfield shift IsomerB 1-(4-chloro-2-nitrophenyl)propan-1-one H5 < 8.0 ppm (Shielded relative to A) H5_Shift->IsomerB Upfield shift

Logical workflow for distinguishing chloronitropropiophenone regioisomers via NMR.

Quantitative Data & Spectral Predictions

The table below summarizes the predicted ¹H NMR chemical shifts based on empirical substituent additivity rules. The stark contrast in the H5 environment serves as the primary diagnostic marker.

NucleusIsomer A: 1-(2-Chloro-4-nitrophenyl)propan-1-oneIsomer B: 1-(4-chloro-2-nitrophenyl)propan-1-oneDiagnostic Significance
H3 ~8.42 ppm (d, J = 2.0 Hz)~8.42 ppm (d, J = 2.0 Hz)Low (Deshielded in both due to o-NO₂ / o-Cl)
H5 ~8.55 ppm (dd, J = 8.5, 2.0 Hz)~7.85 ppm (dd, J = 8.5, 2.0 Hz)High (Primary Discriminator)
H6 ~8.13 ppm (d, J = 8.5 Hz)~8.27 ppm (d, J = 8.5 Hz)Moderate (Shifted by p-NO₂ in Isomer B)
Aliphatic 2.95 ppm (q), 1.20 ppm (t)2.95 ppm (q), 1.20 ppm (t)None (Identical propanoyl environments)

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to data interpretation if the internal validation checkpoints fail.

High-Resolution ¹H and ¹³C NMR Spectroscopy

Causality: ¹H NMR provides direct observation of the aromatic proton environments. ¹³C NMR provides a clearer distinction of the carbon backbone if proton signals overlap, as each unique carbon environment yields a distinct singlet when proton-decoupled[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15–20 mg of the highly purified unknown compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Rationale: CDCl₃ is chosen for its lack of interfering aliphatic signals. TMS provides an absolute 0.00 ppm reference point, which is critical when distinguishing shifts separated by fractions of a ppm[5].

  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning, matching, and gradient shimming (Z-axis) to ensure sharp peak resolution.

  • Acquisition Parameters (¹H): Execute a standard single-pulse sequence (zg30). Set the spectral width from -2 to 14 ppm. Use a relaxation delay (D1) of 2.0 seconds and acquire 16 to 32 scans.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Perform manual phase correction and baseline correction. Calibrate the spectrum strictly to the TMS signal at 0.00 ppm.

Validation Checkpoint: Before analyzing the aromatic region, integrate the aliphatic signals (the CH₂ quartet around 2.95 ppm and the CH₃ triplet around 1.20 ppm). The integration ratio must be exactly 2:3. Next, integrate the entire aromatic region (7.5–9.0 ppm). The ratio of aromatic to aliphatic protons must be exactly 3:5. If it is not, the sample contains impurities or has degraded, and the H5 shift cannot be reliably trusted.

Orthogonal Validation: GC-MS Analysis

Causality: While Gas Chromatography-Mass Spectrometry (GC-MS) cannot easily distinguish these isomers by intact mass, differences in their boiling points will result in distinct chromatographic retention times. Furthermore, the ortho-nitro arrangement in Isomer B can facilitate unique rearrangement fragmentations (e.g., interaction with the adjacent propanoyl enolization), whereas Isomer A predominantly exhibits standard α-cleavage.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade dichloromethane.

  • Injection: Inject 1 µL using a split ratio of 1:50. Set the injector temperature to 250°C.

  • Chromatography: Use a standard non-polar column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: hold at 80°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 50 to 300.

  • Analysis: Extract the ion chromatograms for the molecular ion (m/z 213) and the primary α-cleavage fragment ([M-C₂H₅]⁺ at m/z 184).

Validation Checkpoint: Verify the isotopic pattern of the molecular ion. Because the molecule contains one chlorine atom, the ratio of m/z 213 to m/z 215 must be approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl.

Conclusion

While 1-(2-Chloro-4-nitrophenyl)propan-1-one and 1-(4-chloro-2-nitrophenyl)propan-1-one share identical functional groups and molecular weights, their regiochemistry creates profoundly different localized electronic environments. By executing a self-validating ¹H NMR protocol, researchers can utilize the chemical shift of the H5 aromatic proton as an unequivocal diagnostic marker. An H5 resonance downfield of 8.5 ppm confirms Isomer A, driven by the strong deshielding effect of the ortho-nitro group, whereas an upfield shift below 8.0 ppm confirms Isomer B.

References

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy". oxinst.com.
  • University of Pittsburgh. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". pitt.edu.
  • Video Tutor. "Chemical Shift In NMR Spectroscopy". youtube.com.
  • Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?". creative-biostructure.com.
  • Benchchem. "Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-2-iodo-1-nitrobenzene". benchchem.com.

Sources

Comparative

GC-MS identification of chlorinated nitropropiophenone derivatives

A Comparative Guide to the GC-MS Identification of Chlorinated Nitropropiophenone Derivatives For researchers, scientists, and drug development professionals, the accurate identification of novel psychoactive substances...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the GC-MS Identification of Chlorinated Nitropropiophenone Derivatives

For researchers, scientists, and drug development professionals, the accurate identification of novel psychoactive substances (NPS) and related compounds is a critical challenge. Among the vast landscape of emerging synthetic compounds, chlorinated nitropropiophenone derivatives represent a class of molecules with potential forensic and toxicological significance. Their structure, featuring a halogen, a nitro group, and a keto moiety, presents unique analytical challenges and necessitates robust identification methodologies. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of these compounds against other techniques, supported by experimental insights and protocols.

The Analytical Challenge of Chlorinated Nitropropiophenones

The inherent chemical properties of chlorinated nitropropiophenone derivatives, such as polarity imparted by the nitro and keto groups, can complicate their analysis by GC-MS. Without proper optimization, these compounds may exhibit poor chromatographic peak shapes, thermal degradation in the injector, or unpredictable fragmentation patterns. Therefore, a thorough understanding of the analytical technique and potential sample preparation strategies is paramount.

GC-MS: A Powerful Tool for Identification

GC-MS remains a cornerstone technique in forensic and analytical laboratories due to its high chromatographic resolution, sensitivity, and ability to provide structural information through mass spectral fragmentation.[1]

Advantages of GC-MS:
  • High Separation Efficiency: Capillary GC columns offer excellent separation of complex mixtures, which is crucial for distinguishing isomers of chlorinated nitropropiophenones.

  • Established Libraries: Extensive mass spectral libraries are available, which can aid in the tentative identification of related compounds.

  • Sensitivity: Modern GC-MS systems, especially when operated in Selected Ion Monitoring (SIM) mode, can achieve low detection limits.

Limitations and Considerations:
  • Thermal Stability: The nitro group can be thermally labile, potentially leading to degradation in the hot GC inlet and inaccurate results.

  • Polarity: The polar nature of the keto and nitro functionalities can lead to peak tailing on standard non-polar GC columns, reducing resolution and sensitivity.[2]

  • Derivatization: To address issues of polarity and thermal stability, chemical derivatization is often necessary, adding an extra step to the sample preparation workflow.[2][3]

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, other techniques offer complementary or, in some cases, superior performance for the analysis of polar and thermally sensitive compounds.

FeatureGC-MSLC-MS/MSDirect Sample Analysis TOF-MS
Separation Principle Volatility and column interactionPolarity and mobile/stationary phase interactionNone (direct infusion)
Sample Volatility Required; may need derivatizationNot requiredNot required
Thermal Stability Potential for degradationNot a concernNot a concern
Sensitivity High, especially with SIMVery high, especially with MRMModerate
Isomer Separation ExcellentGood, depends on chromatographyNot possible
Speed Slower due to chromatographySlower due to chromatographyVery fast
Quantification GoodExcellentQualitative only
Structural Info Good (fragmentation)Excellent (MS/MS fragmentation)Good (accurate mass)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the method of choice for polar and non-volatile compounds, as it eliminates the need for derivatization and avoids high temperatures.[4] The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information. For nitroaromatic compounds that may have poor ionization efficiency in their native form, a derivatization step to reduce the nitro group to a more ionizable amine can be employed.[5]

Direct Sample Analysis Time-of-Flight Mass Spectrometry (TOF-MS) offers a rapid, high-throughput screening approach without the need for chromatographic separation. While it cannot distinguish between isomers, its high mass accuracy can provide confident elemental composition determination.

Experimental Protocol: GC-MS Analysis of a Chlorinated Nitropropiophenone Derivative

This protocol outlines a general procedure for the analysis of a model compound, 3-chloro-4-nitropropiophenone.

Sample Preparation and Derivatization

Due to the polarity of the keto and nitro groups, direct analysis may result in poor chromatography. A derivatization step to convert the keto group to a more stable and less polar oxime is recommended.

Step-by-Step Derivatization Protocol:

  • Accurately weigh 1 mg of the chlorinated nitropropiophenone standard and dissolve in 1 mL of methanol.

  • To 100 µL of the standard solution, add 100 µL of a 10 mg/mL solution of hydroxylamine hydrochloride in pyridine.

  • Add 50 µL of an internal standard solution (e.g., 1 mg/mL of dibenzyl ketone in methanol).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

Expected Mass Spectral Fragmentation

The fragmentation pattern of chlorinated nitropropiophenone derivatives in EI-MS is influenced by the presence of the aromatic ring, the chlorine atom, the nitro group, and the propiophenone side chain. The fragmentation of the propiophenone backbone is expected to be a dominant pathway.

Proposed Fragmentation Pathway for 3-chloro-4-nitropropiophenone:

G M Molecular Ion (M+•) m/z 215/217 F1 [M - C2H5]• m/z 186/188 M->F1 - C2H5• F2 [M - NO2]• m/z 169/171 M->F2 - NO2• F3 Chlorobenzoyl cation m/z 139/141 F1->F3 - NO2• F4 [M - C2H5 - CO]• m/z 158/160 F1->F4 - CO F5 [M - NO2 - CO]• m/z 141/143 F2->F5 - CO F6 [C6H3Cl]+• m/z 110/112 F3->F6 - CO

Caption: Proposed EI fragmentation pathway for 3-chloro-4-nitropropiophenone.

Key Fragmentation Principles:

  • Alpha-Cleavage: The bond between the carbonyl group and the ethyl group is prone to cleavage, resulting in the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable acylium ion. This is often a major fragmentation pathway for ketones.[6]

  • Loss of Nitro Group: The C-N bond can cleave, leading to the loss of a nitro radical (•NO₂, 46 Da).

  • Chlorine Isotope Pattern: The presence of a chlorine atom will result in characteristic isotopic peaks (M+ and M+2) in an approximate 3:1 ratio, which is a key diagnostic feature for chlorinated compounds.[7]

  • Aromatic Ring Fragmentation: Subsequent losses of CO (28 Da) from acylium ions are common. The chlorinated phenyl ring itself can also undergo fragmentation.

Data Presentation and Interpretation

The following table summarizes the expected key diagnostic ions for a hypothetical 3-chloro-4-nitropropiophenone.

Ion DescriptionProposed StructureExpected m/z (³⁵Cl/³⁷Cl)Relative Abundance
Molecular Ion[C₉H₈ClNO₃]⁺•215/217Moderate
Loss of Ethyl[C₇H₃ClNO₂]⁺186/188High
Chlorobenzoyl cation[C₇H₄ClO]⁺139/141High (often base peak)
Loss of Nitro[C₉H₈ClO]⁺•169/171Low to Moderate
Chlorophenyl cation[C₆H₄Cl]⁺111/113Moderate

Workflow for Identification

G Derivatization Derivatization GC_Injection GC_Injection Derivatization->GC_Injection MS_Detection MS_Detection TIC TIC MS_Detection->TIC

Caption: Workflow for the .

Conclusion

GC-MS is a highly effective and reliable technique for the identification of chlorinated nitropropiophenone derivatives, provided that appropriate sample preparation and analytical conditions are employed. Derivatization is a key step to overcome the challenges associated with the polarity of these molecules. A thorough understanding of the expected fragmentation patterns, including alpha-cleavage of the propiophenone backbone and the characteristic isotopic signature of chlorine, is essential for confident structural elucidation. While alternative techniques like LC-MS/MS offer advantages for certain applications, the high resolving power and established nature of GC-MS ensure its continued importance in the analytical workflow for novel psychoactive substances and related compounds.

References

Sources

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